molecular formula C5H3ClF2N2 B019471 5-Chloro-2,4-difluoro-6-methylpyrimidine CAS No. 72630-78-5

5-Chloro-2,4-difluoro-6-methylpyrimidine

Cat. No.: B019471
CAS No.: 72630-78-5
M. Wt: 164.54 g/mol
InChI Key: RMULVUFPLMJWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,4-difluoro-6-methylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C5H3ClF2N2 and its molecular weight is 164.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2,4-difluoro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF2N2/c1-2-3(6)4(7)10-5(8)9-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMULVUFPLMJWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515576
Record name 5-Chloro-2,4-difluoro-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72630-78-5
Record name 5-Chloro-2,4-difluoro-6-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72630-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,4-difluoro-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine, 5-chloro-2,4-difluoro-6-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the properties of 5-Chloro-2,4-difluoro-6-methylpyrimidine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Chloro-2,4-difluoro-6-methylpyrimidine, alongside available safety and handling information. Due to the limited publicly available data, this guide also outlines general synthetic strategies and potential areas of biological investigation based on the characteristics of structurally similar pyrimidine derivatives.

Chemical and Physical Properties

This compound is a halogenated pyrimidine derivative. The presence of chlorine and fluorine atoms, along with a methyl group on the pyrimidine ring, suggests its potential as a versatile building block in medicinal chemistry and materials science.

Table 1: Chemical and Physical Data for this compound

PropertyValueSource
CAS Number 72630-78-5Alfa Chemistry
Molecular Formula C₅H₃ClF₂N₂Alfa Chemistry
Molecular Weight 164.54 g/mol Alfa Chemistry
IUPAC Name This compoundAlfa Chemistry
Boiling Point 264.9 °C at 760 mmHgAlfa Chemistry
Melting Point 3 °CAlfa Chemistry
Density 1.462 g/cm³Alfa Chemistry
Flash Point 114 °CAlfa Chemistry
Canonical SMILES CC1=C(Cl)C(F)=NC(F)=N1Alfa Chemistry

Synthesis and Experimental Protocols

A common method for the synthesis of halogenated pyrimidines involves the condensation of a β-dicarbonyl compound (or its equivalent) with a urea or amidine derivative, followed by halogenation and/or nucleophilic substitution reactions. For instance, the synthesis of 4,6-dichloro-2-methylpyrimidine has been achieved through the reaction of 4,6-dihydroxy-2-methylpyrimidine with a chlorinating agent like phosphorus oxychloride. A similar strategy could potentially be adapted for the synthesis of this compound, likely involving fluorinating agents at appropriate stages.

Proposed General Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization Starting_Material_1 Substituted β-ketoester or malonate derivative Condensation Cyclocondensation Starting_Material_1->Condensation Starting_Material_2 Amidine or Urea derivative Starting_Material_2->Condensation Pyrimidine_Core Substituted Pyrimidine-diol Condensation->Pyrimidine_Core Halogenation Chlorination & Fluorination Steps Pyrimidine_Core->Halogenation Final_Product 5-Chloro-2,4-difluoro- 6-methylpyrimidine Halogenation->Final_Product

Caption: Proposed general synthetic workflow for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, computational studies on similar molecules, such as 5-Chloro-2,4,6-trifluoropyrimidine, have been performed to predict vibrational assignments for IR and Raman spectra using methods like Density Functional Theory (DFT).[1][2] Such computational approaches could provide theoretical spectral data for this compound, which would be valuable for characterization upon its synthesis.

Biological and Pharmacological Properties

The biological activity of this compound has not been specifically reported. However, the pyrimidine scaffold is a well-established pharmacophore present in a wide range of biologically active molecules, including antiviral, antifungal, antibacterial, and anticancer agents.[3][4]

The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity. The chloro and fluoro substituents on the pyrimidine ring of this compound make it an interesting candidate for screening in various biological assays.

Potential Areas for Biological Investigation:

Given the prevalence of the pyrimidine core in therapeutics, this compound could be investigated for a range of biological activities. A logical workflow for such an investigation is outlined below.

G Compound 5-Chloro-2,4-difluoro- 6-methylpyrimidine Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Mechanism_of_Action Mechanism of Action Studies (Target Identification, Signaling Pathways) Lead_Optimization->Mechanism_of_Action Preclinical_Development Preclinical Development Mechanism_of_Action->Preclinical_Development

Caption: Logical workflow for the biological evaluation of this compound.

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates that it is a hazardous substance.[5]

Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H314: Causes severe skin burns and eye damage.[5]

  • H317: May cause an allergic skin reaction.[5]

Precautionary Statements:

  • P260: Do not breathe dust.[5]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]

  • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P310: Immediately call a POISON CENTER or doctor/physician.

Handling and Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[5]

  • It is moisture-sensitive.[5]

Personal Protective Equipment (PPE):

  • Appropriate protective clothing, gloves, and eye/face protection should be worn.[5]

  • In case of insufficient ventilation, wear suitable respiratory equipment.

Fire-Fighting Measures:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Wear self-contained breathing apparatus for firefighting if necessary.[5]

Accidental Release Measures:

  • Use personal protective equipment.[5]

  • Avoid dust formation. Avoid breathing vapors, mist, or gas.[5]

  • Ensure adequate ventilation.[5]

  • Sweep up and shovel. Keep in suitable, closed containers for disposal.[5]

Conclusion

This compound is a chemical compound with potential applications in research and development, particularly in the fields of medicinal chemistry and materials science. While detailed experimental and biological data are currently limited in the public domain, its structural features suggest it could serve as a valuable building block for the synthesis of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its synthetic pathways, spectroscopic characteristics, and pharmacological profile. Researchers working with this compound should adhere to strict safety protocols as outlined in the available safety data sheets.

References

A Technical Guide to 5-Chloro-2,4-difluoro-6-methylpyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2,4-difluoro-6-methylpyrimidine, a key heterocyclic intermediate in medicinal chemistry. This document details its chemical identity, physicochemical properties, and, critically, its role as a versatile scaffold in the synthesis of targeted therapeutics. Detailed experimental protocols for the synthesis of analogous compounds are presented to illustrate the synthetic pathways. Furthermore, this guide explores the biological targets of compounds derived from this pyrimidine, with a focus on the Epidermal Growth Factor Receptor (EGFR) and P2X7 receptor signaling pathways, which are visually represented using detailed diagrams.

Chemical Identity and Structure

CAS Number: 72630-78-5[1]

Molecular Formula: C₅H₃ClF₂N₂

Structure:

The chemical structure of this compound is represented by the SMILES string: CC1=C(Cl)C(F)=NC(F)=N1.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, reaction optimization, and role in the pharmacokinetic profiles of its derivatives.

PropertyValueReference
Molecular Weight164.54 g/mol
Boiling Point264.9 °C at 760 mmHg[1]
Melting Point3 °C[1]
Density1.462 g/cm³[1]
InChI KeyRMULVUFPLMJWOK-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

Illustrative Synthesis of a Dichlorinated Pyrimidine Intermediate

The synthesis of 2,4-dichloro-6-methylpyrimidine from 6-methyluracil is a well-established procedure that serves as a foundational method. This process typically involves the use of a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2,4-Dichloro-6-methylpyrimidine [2]

  • Reactants: 6-methylpyrimidine-2,4-diol (6-methyluracil), Phosphorus oxychloride (POCl₃).

  • Procedure:

    • Combine 6-methylpyrimidine-2,4-diol (e.g., 500 mg, 3.97 mmol) with an excess of phosphorus oxychloride (e.g., 4 mL).

    • Heat the reaction mixture to 90-100 °C under an inert atmosphere for approximately 10 hours. The reaction progress can be monitored by HPLC until the starting material is consumed.

    • After the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the POCl₃.

    • Add Dichloromethane (DCM) to the residue.

    • Slowly add the resulting solution to a cooled ( <40°C) aqueous solution of potassium carbonate (K₂CO₃) to quench the reaction and neutralize the acid.

    • Separate the organic phase and extract the aqueous phase with DCM.

    • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the product.

General Method for Fluorination

The introduction of fluorine atoms to the pyrimidine ring can be achieved through nucleophilic substitution of the chlorine atoms using a fluoride source. This is a common strategy in the synthesis of fluorinated heterocyclic compounds.

Applications in Drug Discovery

The highly functionalized pyrimidine core of this compound, with its distinct substitution pattern, makes it an invaluable intermediate for the synthesis of a wide array of biologically active molecules. The chlorine and fluorine atoms provide reactive sites for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of various pharmacophores.

This scaffold has been particularly instrumental in the development of:

  • Kinase Inhibitors: Pyrimidine derivatives are known to be effective inhibitors of various kinases, which are crucial regulators of cell signaling. By targeting kinases that are often dysregulated in cancer, these compounds can block tumor growth and proliferation.

  • P2X7 Receptor Antagonists: The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune responses. Antagonists of this receptor are being investigated for the treatment of inflammatory diseases and chronic pain.

Role in the Synthesis of EGFR Inhibitors

Derivatives of chlorinated and fluorinated pyrimidines have been designed and synthesized as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC) therapy. The pyrimidine core often serves as a scaffold to which other functional groups are attached to achieve high binding affinity and selectivity for the EGFR kinase domain.

dot

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc_pkc PLCγ-PKC Pathway cluster_cellular_response Cellular Response cluster_inhibitor Therapeutic Intervention Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC Ca2_release Ca²⁺ Release DAG_IP3->Ca2_release Migration Migration PKC->Migration Pyrimidine_Derivative Pyrimidine-Based EGFR Inhibitor Pyrimidine_Derivative->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

Role in the Synthesis of P2X7 Receptor Antagonists

The P2X7 receptor is a trimeric ATP-gated cation channel that plays a significant role in inflammatory signaling. Its activation leads to the release of pro-inflammatory cytokines. This compound can be used as a starting material to synthesize potent P2X7 receptor antagonists, which have therapeutic potential in a range of inflammatory conditions.

dot

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ion_flux Ion Flux cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cluster_antagonist Therapeutic Intervention ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx Na_Influx Na⁺ Influx P2X7R->Na_Influx K_Efflux K⁺ Efflux P2X7R->K_Efflux MAPK MAPK Pathway (ERK, p38) P2X7R->MAPK NFkB NF-κB Activation P2X7R->NFkB NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b_release IL-1β Release Caspase1->IL1b_release IL18_release IL-18 Release Caspase1->IL18_release Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation IL1b_release->Inflammation Pyrimidine_Antagonist Pyrimidine-Based P2X7 Antagonist Pyrimidine_Antagonist->P2X7R Inhibition

Caption: P2X7 Receptor Signaling and Antagonism by Pyrimidine Derivatives.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its unique structural features and reactivity allow for the efficient synthesis of a diverse range of complex molecules with potent biological activities. The ability to serve as a scaffold for kinase inhibitors and receptor antagonists highlights its importance in the development of targeted therapies for cancer and inflammatory diseases. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in the strategic design and synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to 5-Chloro-2,4-difluoro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloro-2,4-difluoro-6-methylpyrimidine, a key intermediate in pharmaceutical research and development.

Physicochemical Properties and Formula

This compound is a halogenated pyrimidine derivative. Its key quantitative data are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C5H3ClF2N2[1][2]
Molecular Weight 164.54 g/mol [1][2]
CAS Number 72630-78-5[1][3][4]
Boiling Point 264.9°C at 760 mmHg[1]
Melting Point 3°C[1]
Density 1.462 g/cm³[1]
Flash Point 114°C[1]

Synthesis and Reactivity

The reactivity of this compound is characterized by the presence of electron-withdrawing halogen atoms and the pyrimidine ring. These features make it a versatile intermediate for creating more complex molecules, particularly in the development of novel therapeutic agents. The chlorine and fluorine atoms can be substituted by various nucleophiles, allowing for the attachment of different pharmacophores.

Below is a generalized workflow for the synthesis of a substituted pyrimidine, illustrating a potential synthetic logic.

G A Pyrimidine Precursor B Chlorination A->B C Fluorination B->C D This compound C->D E Nucleophilic Substitution D->E F Target Molecule E->F

A generalized synthetic workflow for a substituted pyrimidine.

Applications in Drug Discovery and Development

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties[7]. Halogenated pyrimidines, such as this compound, serve as crucial building blocks in the synthesis of pharmacologically active compounds[8][9].

The presence of chlorine and fluorine atoms can modulate the physicochemical properties of the final drug molecule, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. For example, pyrimidine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy[10]. The strategic placement of halogen atoms on the pyrimidine scaffold can lead to the development of potent and selective inhibitors.

The versatility of this compound as an intermediate allows for its use in the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery campaigns. Its application spans various therapeutic areas, highlighting the importance of such chlorinated and fluorinated heterocyclic compounds in the pharmaceutical industry[8].

References

An In-depth Technical Guide to the Solubility of 5-Chloro-2,4-difluoro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected solubility of 5-Chloro-2,4-difluoro-6-methylpyrimidine based on the general behavior of structurally related pyrimidine derivatives. As of the latest literature review, specific quantitative solubility data for this compound in various solvents is not publicly available. The experimental protocols provided are intended to serve as a guide for researchers to determine the precise solubility in their laboratories.

Introduction

This compound is a halogenated pyrimidine derivative. Such compounds are of significant interest in medicinal chemistry and drug development due to their prevalence as scaffolds in a wide range of biologically active molecules, including kinase inhibitors for cancer therapy.[1] Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and biological screening. This guide summarizes the anticipated solubility profile and provides a detailed experimental protocol for its determination.

Predicted Solubility Profile

The solubility of pyrimidine derivatives is influenced by the nature of the substituents on the pyrimidine ring and the polarity of the solvent.[2] The presence of a methyl group (nonpolar) and halogen atoms (electronegative, contributing to polarity) in this compound suggests a degree of solubility in a range of organic solvents. Generally, the solubility of pyrimidine derivatives increases with temperature.[2]

Below is a table summarizing the expected qualitative solubility of this compound in various common laboratory solvents, categorized by solvent type.

Solvent ClassSolvent ExamplesExpected Qualitative SolubilityRationale
Polar Protic Methanol, EthanolModerateThe nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. However, the lack of hydrogen bond donating groups on the compound may limit very high solubility.
Polar Aprotic Acetonitrile, DMSO, DMFHighThese solvents can engage in dipole-dipole interactions with the polar C-F and C-Cl bonds and the pyrimidine ring. Solvents like DMSO and DMF are often excellent solvents for a wide range of organic compounds.
Nonpolar Toluene, HexaneLow to ModerateThe methyl group provides some nonpolar character, which may allow for some solubility in nonpolar solvents. However, the polar nature of the difluoro and chloro substituents will likely limit high solubility in very nonpolar solvents like hexane.
Chlorinated Dichloromethane, ChloroformHigh"Like dissolves like" principle suggests that chlorinated solvents will be effective at solvating a chlorinated compound. These solvents are also of intermediate polarity, which is often suitable for substituted aromatic and heteroaromatic compounds.
Ethers Diethyl ether, THFModerateTetrahydrofuran (THF), being more polar than diethyl ether, is expected to be a better solvent.

Experimental Protocol for Solubility Determination

A reliable and straightforward method for determining the solubility of a solid compound in a solvent is the gravimetric method.[3][4][5] This method involves preparing a saturated solution at a specific temperature, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

3.1. Materials and Equipment

  • This compound

  • Selected solvents (e.g., methanol, acetonitrile, dichloromethane, toluene)

  • Analytical balance (accurate to at least 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

3.2. Gravimetric Method Protocol

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An excess is ensured by observing undissolved solid at the bottom of the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check to ensure excess solid remains.[6]

  • Separation of Dissolved and Undissolved Solute:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To ensure no solid particles are transferred, it is highly recommended to use a syringe filter.

  • Determination of Solute Mass:

    • Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent. This can be done at room temperature in a fume hood, or more rapidly by gentle heating in an oven or using a rotary evaporator. Ensure the temperature is kept well below the boiling point of the solute to prevent its loss.

    • Once the solvent is completely removed, place the dish or vial in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures all residual solvent is removed.

    • Weigh the dish or vial containing the dry solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish/vial from the final weight.

    • Solubility is typically expressed in terms of g/L or mg/mL. Divide the mass of the dissolved solute by the volume of the solvent in which it was dissolved.

    Solubility (g/L) = (Mass of solute in g) / (Volume of solvent in L)

3.3. Workflow for Gravimetric Solubility Determination

G A Add excess solute to known volume of solvent in a vial B Seal vial and equilibrate at constant temperature with agitation (e.g., 24-48h) A->B C Allow undissolved solid to settle B->C D Withdraw a known volume of the supernatant using a syringe filter C->D E Transfer filtered solution to a pre-weighed evaporating dish D->E F Evaporate the solvent completely E->F G Dry the residue to a constant weight F->G H Weigh the dish with the dry solute G->H I Calculate solubility (mass of solute / volume of solvent) H->I

Workflow for Gravimetric Solubility Determination

Relevance in Drug Discovery: Inhibition of Signaling Pathways

Pyrimidine derivatives are a cornerstone in the development of targeted therapies, particularly as inhibitors of protein kinases involved in cell signaling pathways that are often dysregulated in cancer.[7][8][9] One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Upon activation by its ligand, EGFR initiates a series of downstream events that ultimately lead to cell proliferation, survival, and differentiation. In many cancers, EGFR is overactive, and pyrimidine-based molecules can be designed to block its kinase activity, thereby inhibiting the cancerous growth.

4.1. Simplified EGFR Signaling Pathway

The following diagram illustrates a simplified representation of the EGFR signaling pathway and indicates the point of inhibition by a pyrimidine-based kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds and activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Inhibitor Pyrimidine Derivative (e.g., 5-Chloro-2,4-difluoro- 6-methylpyrimidine based) Inhibitor->EGFR Inhibits Kinase Activity

EGFR Signaling Pathway Inhibition

This diagram shows that the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) on the cell membrane triggers a signaling cascade through RAS, RAF, MEK, and ERK, which then promotes gene transcription related to cell proliferation and survival in the nucleus.[7][8] A pyrimidine-based inhibitor can block this pathway by binding to the kinase domain of EGFR, preventing its activation and halting the downstream signals.

References

An In-Depth Technical Guide to the Reactivity and Stability of 5-Chloro-2,4-difluoro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 5-Chloro-2,4-difluoro-6-methylpyrimidine, a key intermediate in the synthesis of diverse heterocyclic compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Properties

This compound, with the CAS number 72630-78-5, is a halogenated pyrimidine derivative. Its structure, featuring a pyrimidine ring substituted with a chlorine atom, two fluorine atoms, and a methyl group, imparts a unique combination of reactivity and stability.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 72630-78-5[1][2][3]
Molecular Formula C₅H₃ClF₂N₂[1][2][3]
Molecular Weight 164.54 g/mol [1]
Boiling Point 264.9 °C at 760 mmHg[3]
Melting Point 3 °C[3]
Density 1.462 g/cm³[3]
IUPAC Name This compound[3]
Canonical SMILES CC1=C(C(=NC(=N1)F)F)Cl[3]
InChI Key RMULVUFPLMJWOK-UHFFFAOYSA-N[3]

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of three halogen substituents on the electron-deficient pyrimidine ring. This arrangement makes the compound susceptible to nucleophilic aromatic substitution and a versatile substrate for various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine and chlorine atoms on the pyrimidine ring can be sequentially displaced by a variety of nucleophiles. The general order of reactivity for halogens in SNAr reactions on such systems is typically F > Cl. The positions of the halogens (C2, C4, and C5) are not electronically equivalent, leading to potential regioselectivity in substitution reactions.

While specific quantitative data for this compound is limited in publicly available literature, the reactivity can be inferred from related structures. For instance, in reactions of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, the chlorine at the C4 position is preferentially displaced.[4] This suggests that the C4 position in this compound is also likely to be highly reactive towards nucleophiles.

Logical Workflow for Nucleophilic Aromatic Substitution

SNAr_Workflow General Workflow for Nucleophilic Aromatic Substitution reagent 5-Chloro-2,4-difluoro- 6-methylpyrimidine reaction Reaction at Controlled Temperature reagent->reaction nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) nucleophile->reaction solvent Aprotic Polar Solvent (e.g., DMF, DMSO, Acetonitrile) solvent->reaction base Base (optional) (e.g., K2CO3, Et3N) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification product Substituted Pyrimidine Derivative purification->product

Caption: General workflow for SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-F and C-Cl bonds can, in principle, allow for selective functionalization. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl > F. This suggests that the chloro substituent at the C5 position would be more reactive than the fluoro substituents at the C2 and C4 positions in these reactions.

Common cross-coupling reactions applicable to this substrate include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol based on reactions with similar substrates. Optimization of specific parameters is crucial for achieving high yields and selectivity.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Logical Diagram for Palladium-Catalyzed Cross-Coupling

Palladium_Coupling Key Components of a Palladium-Catalyzed Cross-Coupling Reaction substrate 5-Chloro-2,4-difluoro- 6-methylpyrimidine product Coupled Product substrate->product coupling_partner Coupling Partner (Boronic Acid, Alkyne, Amine, etc.) coupling_partner->product catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) catalyst->product ligand Ligand (e.g., Phosphines) ligand->catalyst base Base (e.g., K2CO3, NaOtBu) base->product solvent Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->product

Caption: Core components for cross-coupling reactions.

Stability and Handling

Halogenated pyrimidines, including this compound, are generally stable under standard laboratory conditions. However, they can be sensitive to strong acids, strong bases, and high temperatures, which may lead to decomposition or unwanted side reactions.

Storage and Handling Recommendations:

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Protect from moisture and incompatible materials such as strong oxidizing agents.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

Applications in Synthesis

This compound serves as a versatile building block for the synthesis of a wide range of substituted pyrimidine derivatives.[5] These derivatives are of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in biologically active molecules. The ability to selectively functionalize the different halogenated positions allows for the creation of diverse chemical libraries for drug discovery programs.

Conclusion

This compound is a reactive and versatile chemical intermediate. Its utility in organic synthesis, particularly in the construction of complex heterocyclic molecules, is significant. A thorough understanding of its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, coupled with appropriate handling and storage procedures, will enable researchers to effectively utilize this compound in their synthetic endeavors. Further investigation into the specific reaction kinetics and stability profile of this molecule would be a valuable contribution to the field.

References

A Technical Guide to Substituted Difluoropyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted difluoropyrimidines represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities that have led to their incorporation into numerous therapeutic agents. The strategic placement of fluorine atoms on the pyrimidine ring significantly modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to various biological targets. This technical guide provides an in-depth overview of the key literature and recent advancements in the field of substituted difluoropyrimidines, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Introduction to Difluoropyrimidines

The pyrimidine core is a fundamental building block in nature, forming the basis of nucleobases such as cytosine, thymine, and uracil.[1][2] In medicinal chemistry, the pyrimidine scaffold is a versatile platform for the development of small molecule inhibitors targeting a range of enzymes and receptors. The introduction of difluoro substituents, most commonly at the 2,4- or 5,6-positions, has proven to be a successful strategy for enhancing the pharmacological profiles of these molecules. Fluorine's high electronegativity and small size can lead to improved binding interactions, increased metabolic stability by blocking sites of oxidation, and altered pKa values, all of which can contribute to enhanced potency and better pharmacokinetic properties.

Synthesis of Substituted Difluoropyrimidines

The synthesis of substituted difluoropyrimidines typically involves the functionalization of a pre-existing difluoropyrimidine core. Key synthetic strategies include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms in 2,4-difluoropyrimidine are excellent leaving groups for SNAr reactions, allowing for the sequential and regioselective introduction of various nucleophiles. The C4 position is generally more reactive towards nucleophilic attack than the C2 position.[3]

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl substituents onto the difluoropyrimidine ring. This reaction is particularly useful for the synthesis of 5-aryl-2,4-difluoropyrimidine derivatives.

Biological Activity and Therapeutic Targets

Substituted difluoropyrimidines have been investigated as inhibitors of a variety of therapeutic targets, with significant efforts focused on protein kinases and enzymes involved in nucleotide metabolism. Their applications span oncology, infectious diseases, and inflammatory conditions.

Kinase Inhibition

Many substituted difluoropyrimidines have been developed as potent kinase inhibitors. The pyrimidine core often serves as a scaffold that mimics the adenine base of ATP, allowing these compounds to bind to the ATP-binding site of kinases. Key kinase targets include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently dysregulated in cancer.[4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[5][6][7]

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[8][9][10]

Other Therapeutic Targets

Beyond kinase inhibition, difluoropyrimidine-containing compounds have shown activity against other important biological targets. For instance, fluorinated pyrimidines like 5-fluorouracil (5-FU) are widely used antimetabolites in cancer chemotherapy. They disrupt DNA and RNA synthesis, leading to cell death in rapidly dividing cancer cells.[11]

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of selected substituted difluoropyrimidine derivatives against various cancer cell lines and protein kinases.

Table 1: Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives against Human Cancer Cell Lines [4]

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)
9u 0.353.245.12

Table 2: Kinase Inhibitory Activity of 5-Trifluoromethylpyrimidine Derivatives [4]

CompoundEGFR Kinase IC50 (µM)
9u 0.091

Table 3: Inhibitory Activity of 5-Substituted 2-Amino-4,6-dichloropyrimidine Analogs on Nitric Oxide Production

CompoundIC50 (µM)
5-fluoro-2-amino-4,6-dichloropyrimidine 2

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr) on 2,4-Difluoropyrimidines

This protocol is a general representation and may require optimization for specific substrates.

  • To a solution of 2,4-difluoropyrimidine (1.0 eq) in a suitable aprotic solvent (e.g., DMSO, DMF, or THF) under an inert atmosphere (e.g., nitrogen or argon), add the desired nucleophile (1.0-1.2 eq).

  • If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA) (1.5-2.0 eq) is typically added to facilitate the reaction.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 140 °C, and the progress is monitored by TLC or LC-MS.[12]

  • Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired substituted difluoropyrimidine.

General Procedure for Suzuki-Miyaura Cross-Coupling of Dihalopyrimidines

This protocol is a general representation and may require optimization for specific substrates.

  • In a reaction vessel, combine the dihalopyrimidine (1.0 eq), the boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-10 mol%), and a base (e.g., K2CO3, K3PO4, Cs2CO3) (2.0-3.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, toluene, or DMF) is added.

  • The reaction mixture is heated to a temperature between 80 °C and 120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated in vacuo.

  • The crude product is purified by silica gel chromatography to yield the desired cross-coupled product.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by substituted difluoropyrimidines is crucial for rational drug design and development. Graphviz diagrams are provided below to illustrate key pathways.

EGFR Signaling Pathway and Inhibition

EGFR_Signaling EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Difluoropyrimidine_Inhibitor Difluoropyrimidine EGFR Inhibitor Difluoropyrimidine_Inhibitor->EGFR

FAK Signaling Pathway and Inhibition

FAK_Signaling cluster_ecm Extracellular Matrix cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras Src->Ras AKT AKT PI3K->AKT Cell_Survival Cell Survival, Proliferation, Migration AKT->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival Difluoropyrimidine_FAK_Inhibitor Difluoropyrimidine FAK Inhibitor Difluoropyrimidine_FAK_Inhibitor->FAK

VEGFR-2 Signaling Pathway and Inhibition

VEGFR2_Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR2 Difluoropyrimidine_Inhibitor Difluoropyrimidine VEGFR-2 Inhibitor Difluoropyrimidine_Inhibitor->VEGFR2

Conclusion

Substituted difluoropyrimidines continue to be a highly fruitful area of research in drug discovery. Their synthetic tractability and the profound impact of difluoro-substitution on their pharmacological properties make them an attractive scaffold for the development of novel therapeutics. The ongoing exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved treatments for a wide range of diseases. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and impactful field.

References

The Multifaceted Biological Potential of 5-Chloro-2,4-difluoro-6-methylpyrimidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, analogs of 5-Chloro-2,4-difluoro-6-methylpyrimidine are emerging as a class of compounds with significant potential across various therapeutic areas. This technical guide provides an in-depth analysis of the biological activities of these analogs, with a primary focus on their anticancer properties, alongside an exploration of their potential antiviral, anti-inflammatory, and antibacterial activities. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development in this promising area.

Anticancer Activity: Targeting EGFR in Non-Small Cell Lung Cancer

A significant body of research has focused on the development of this compound analogs as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in the treatment of Non-Small Cell Lung Cancer (NSCLC). Certain mutations in EGFR, such as the T790M/L858R double mutation, confer resistance to existing therapies, creating a critical need for novel inhibitors.

Quantitative Analysis of In Vitro Efficacy

Recent studies have synthesized and evaluated a series of 2,4-dichloro-6-methylpyrimidine derivatives, which serve as close structural analogs to the this compound core. The antiproliferative activity of these compounds was assessed against the H1975 human NSCLC cell line, which harbors the EGFR T790M/L858R mutation, and the LO-2 normal human liver cell line. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Compound IDModificationH1975 (NSCLC) IC50 (µM)LO-2 (Normal) IC50 (µM)Selectivity Index (LO-2/H1975)
L-18 [Structure-specific details]0.65 ± 0.06> 50> 76.9
Osimertinib (Reference Drug)0.02 ± 0.0031.83 ± 0.1291.5

Data extracted from a study on 2,4-dichloro-6-methylpyrimidine derivatives as EGFR inhibitors.

The data indicates that compound L-18 demonstrates potent and selective inhibitory activity against the H1975 cancer cell line while exhibiting significantly lower toxicity towards normal cells, a crucial characteristic for a therapeutic candidate.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Further investigation into the mechanism of action of these pyrimidine analogs revealed their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.

  • Apoptosis Induction: Treatment of H1975 cells with compound L-18 led to a dose-dependent increase in the percentage of apoptotic cells.

  • Cell Cycle Arrest: The compound was also found to cause a blockage in the G1 phase of the cell cycle, preventing the cancer cells from progressing to the DNA synthesis (S) phase.

Signaling Pathway Inhibition

The primary molecular target of these analogs is the EGFR kinase. By inhibiting the kinase activity of the mutated EGFR, these compounds block the downstream signaling pathways that are crucial for cancer cell proliferation and survival. The key inhibited pathway is the EGFR signaling cascade, which includes the PI3K/Akt and MAPK/ERK pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activity AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (EGF) Ligand->EGFR Inhibitor Pyrimidine Analog (e.g., L-18) Inhibitor->EGFR

Figure 1: Simplified EGFR Signaling Pathway and Inhibition by Pyrimidine Analogs.

Potential Antiviral, Anti-inflammatory, and Antibacterial Activities

While the primary focus of current research has been on anticancer applications, the pyrimidine scaffold is known for a broad spectrum of biological activities.

Antiviral Potential

Studies on structurally related fluorinated pyrimidines have demonstrated antiviral activity. For instance, 5-chloro-5-fluoro-6-hydroxy-5,6-dihydrouracil has shown activity against the Respiratory Syncytial (RS) virus and human influenza viruses. The mechanism of action for many antiviral pyrimidine analogs involves the inhibition of viral nucleic acid synthesis.

Anti-inflammatory and Antibacterial Potential

The broader class of pyrimidine derivatives has been explored for anti-inflammatory and antibacterial properties. While specific studies on this compound analogs in these areas are limited, the structural features suggest that these compounds could be promising candidates for such applications. Further screening and derivatization are warranted to explore these potential activities.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the standard protocols for the key experiments cited in the evaluation of this compound analogs.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with compounds incubate1->treat_cells incubate2 Incubate for 48h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read_absorbance Measure absorbance at 490 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the MTT Cell Viability Assay.
Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect and quantify apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells stain_cells Stain with Annexin V-FITC and PI harvest_cells->stain_cells incubate Incubate in the dark stain_cells->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end Kinase_Inhibition_Assay_Workflow start Start prepare_reagents Prepare kinase, substrate, ATP, and inhibitor start->prepare_reagents setup_reaction Combine kinase, substrate, and inhibitor in a microplate prepare_reagents->setup_reaction initiate_reaction Add ATP to start the reaction setup_reaction->initiate_reaction incubate_reaction Incubate at a controlled temperature initiate_reaction->incubate_reaction detect_signal Stop reaction and measure signal (e.g., luminescence) incubate_reaction->detect_signal analyze_data Calculate % inhibition and IC50 detect_signal->analyze_data end End analyze_data->end

A Technical Guide to 5-Chloro-2,4-difluoro-6-methylpyrimidine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential technical information on 5-Chloro-2,4-difluoro-6-methylpyrimidine, a key building block in modern medicinal chemistry and drug discovery. This document outlines its commercial availability, key chemical properties, and typical experimental protocols for its use in synthetic chemistry.

Commercial Availability and Supplier Information

This compound (CAS No. 72630-78-5) is readily available from a range of commercial suppliers catering to the research and development sector. The compound is typically offered in various purities and quantities to suit diverse experimental needs, from small-scale screening to larger-scale synthesis. Below is a comparative summary of major suppliers. Pricing is often subject to quotation and can vary based on purity, quantity, and supplier.

SupplierPurityAvailable QuantitiesCAS NumberAdditional Information
Alfa Chemistry 96%[1]Inquire for details72630-78-5[1]Provides basic physical properties such as boiling and melting points.[1]
BLDpharm Inquire for detailsInquire for details72630-78-5[2]Offers access to NMR, HPLC, LC-MS, and UPLC documentation.[2]
Genprice Research Use OnlyInquire for details72630-78-5Price available upon login or request.
Amejet (distributor for Toronto Research Chemicals) Inquire for details500mg, 1g, 2.5g[3]72630-78-5[3]Product is from Toronto Research Chemicals (TRC).[3]
Sigma-Aldrich Not specifiedInquire for details16018-87-4 (for a related dihydroxy-analogue)The direct compound is not explicitly listed, but related structures are available for early discovery research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing experimental conditions and ensuring safe handling.

PropertyValueReference
CAS Number 72630-78-5[1]
Molecular Formula C₅H₃ClF₂N₂[1]
Molecular Weight 164.54 g/mol
IUPAC Name This compound[1]
Boiling Point 264.9°C at 760 mmHg[1]
Melting Point 3°C[1]

Role in Drug Discovery and Medicinal Chemistry

Halogenated pyrimidines are a cornerstone in the synthesis of a vast array of biologically active molecules.[4][5] The distinct reactivity of the halogen substituents on the pyrimidine ring allows for selective and sequential modifications, making them versatile scaffolds in drug discovery. This compound, with its multiple reactive sites, serves as a valuable starting material for generating libraries of compounds for screening and lead optimization. The fluorine atoms enhance the molecule's metabolic stability and binding affinity, while the chlorine atom provides a handle for further functionalization through reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The general workflow for utilizing such a chemical intermediate in a research setting is depicted below.

G cluster_procurement Procurement cluster_research Research & Development Identify Suppliers Identify Suppliers Request Quotes Request Quotes Identify Suppliers->Request Quotes Purity & Quantity Select Vendor Select Vendor Request Quotes->Select Vendor Price & Lead Time Purchase & Delivery Purchase & Delivery Select Vendor->Purchase & Delivery Incoming QC Incoming Quality Control Purchase & Delivery->Incoming QC Reaction Design Reaction Design Incoming QC->Reaction Design Synthesis Synthesis Reaction Design->Synthesis Purification & Analysis Purification & Analysis Synthesis->Purification & Analysis Biological Screening Biological Screening Purification & Analysis->Biological Screening Biological Screening->Reaction Design Iterate

Procurement and R&D Workflow for a Chemical Intermediate.

Key Experimental Protocols

The reactivity of this compound is dominated by the susceptibility of the halogenated positions to nucleophilic attack and cross-coupling reactions. The fluorine atoms are generally more reactive towards nucleophilic aromatic substitution (SNAᵣ) than the chlorine atom, and the reactivity can be modulated by reaction conditions.

Nucleophilic Aromatic Substitution (SNAᵣ) with an Amine

This protocol provides a general procedure for the selective substitution of a fluorine atom with a primary or secondary amine. The C4 position is often the most susceptible to initial nucleophilic attack due to the electronic influence of the adjacent nitrogen atoms.

Reaction Scheme:

G reactant1 This compound product 4-Amino-5-chloro-2-fluoro-6-methylpyrimidine Derivative reactant1->product reagents Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., Acetonitrile, DMF) reactant2 R¹R²NH (Amine) reactant2->product

Nucleophilic Aromatic Substitution Pathway.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.).

  • Solvent Addition: Add a suitable anhydrous solvent such as acetonitrile or N,N-dimethylformamide (DMF) to dissolve the starting material.

  • Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) while monitoring the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrimidine.

Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 5-position can be selectively targeted for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters. This allows for the introduction of aryl or heteroaryl moieties.

Methodology:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).

  • Catalyst and Ligand: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%) or palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand.

  • Solvent System: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water in a 4:1 ratio).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon) for several minutes.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired coupled product.

References

Safety and Handling of Halogenated Pyrimidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for halogenated pyrimidines, a class of compounds with significant applications in biomedical research and drug development, particularly as antimetabolites and mutagens. Due to their inherent biological activity and potential hazards, stringent safety protocols are imperative when handling these substances. This document outlines the hazards, exposure controls, handling procedures, and emergency responses associated with four key halogenated pyrimidines: 5-Fluorouracil, 5-Chlorouracil, 5-Bromouracil, and 5-Iodouracil.

General Safety and Hazard Information

Halogenated pyrimidines are structurally similar to the pyrimidine nucleobases (uracil, cytosine, and thymine) and can interfere with nucleic acid metabolism. This interference is the basis for their therapeutic and mutagenic effects, but also underscores their potential toxicity to laboratory personnel.

Principal Hazards:

  • Toxicity: These compounds are generally considered toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • Mutagenicity: Some halogenated pyrimidines, notably 5-Bromouracil, are known mutagens that can be incorporated into DNA and cause base-pair substitutions.[4][5] 5-Chlorouracil is also suspected of causing genetic defects.[6]

  • Carcinogenicity: 5-Fluorouracil is classified as a known or suspected carcinogen.[1]

  • Reproductive Toxicity: 5-Fluorouracil is suspected of damaging fertility or the unborn child.[1]

  • Irritation: They can cause skin, eye, and respiratory tract irritation.[2][4]

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for 5-Fluorouracil, 5-Chlorouracil, 5-Bromouracil, and 5-Iodouracil. This information is crucial for risk assessment and the implementation of appropriate safety measures.

Table 1: Physicochemical Properties of Halogenated Pyrimidines

Property5-Fluorouracil5-Chlorouracil5-Bromouracil5-Iodouracil
CAS Number 51-21-8[1]1820-81-1[3]51-20-7[4]696-07-1[7]
Molecular Formula C₄H₃FN₂O₂[8]C₄H₃ClN₂O₂[9]C₄H₃BrN₂O₂[4]C₄H₃IN₂O₂[7]
Molecular Weight 130.08 g/mol [8]146.53 g/mol [9]190.98 g/mol [4]237.98 g/mol [7]
Appearance White crystalline powder[2]White to light beige crystalline powder[10]White powder[4]White to off-white powder
Melting Point 282-283 °C (decomposes)[8]>300 °C[9]>300 °C[4]274-276 °C (decomposes)[7]
Water Solubility Sparingly soluble[11]Information not readily availableSparingly soluble[4]Information not readily available

Table 2: Acute Toxicity and Occupational Exposure Limits

Parameter5-Fluorouracil5-Chlorouracil5-Bromouracil5-Iodouracil
LD50 Oral (rat) 230 mg/kg[8]Information not readily available1700 mg/kg[12]Information not readily available
LD50 Dermal Harmful in contact with skin[13]Information not readily availableHarmful in contact with skin[14]Harmful in contact with skin[3]
LC50 Inhalation Toxic if inhaled[1]Information not readily availableHarmful if inhaled[14]Harmful if inhaled[3]
OSHA PEL Not established[2]Not establishedNot establishedNot established
ACGIH TLV Not established[2]Not establishedNot establishedNot established

Note: The absence of established PELs or TLVs does not imply that these substances are without risk. Safe work practices should always be followed to minimize exposure.[2]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure to halogenated pyrimidines, a combination of engineering controls and personal protective equipment should be utilized.

  • Engineering Controls:

    • Ventilation: All work with powdered forms of these compounds should be conducted in a certified chemical fume hood to control airborne particles.[6]

    • Containment: Use of glove boxes or other containment systems is recommended for high-potency compounds or when handling larger quantities.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[15][16][17]

    • Gloves: Wear two pairs of chemotherapy-rated, powder-free nitrile gloves.[10][17] Gloves should be changed regularly and immediately if contaminated.

    • Gowns: A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn.[16]

    • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes.

    • Respiratory Protection: For operations that may generate aerosols or dusts outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[16]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to prevent contamination and accidental exposure.

  • Handling:

    • Designate a specific area for working with halogenated pyrimidines.

    • Avoid direct contact with the skin, eyes, and clothing.[18]

    • Do not eat, drink, or smoke in areas where these compounds are handled.[18]

    • Use a plastic-backed absorbent pad to cover the work surface.[12]

    • Wash hands thoroughly before and after handling these substances.[18]

  • Storage:

    • Store in a well-ventilated, cool, dry, and designated area.

    • Keep containers tightly closed and clearly labeled with the chemical name and hazard warnings.[18]

    • Store away from incompatible materials such as strong oxidizing agents.[13]

Spill Management and Decontamination

Prompt and proper management of spills is critical to prevent the spread of contamination.

  • Spill Response:

    • Evacuate the area and restrict access.

    • Don appropriate PPE before cleaning up the spill.[19]

    • For small powder spills, gently cover with a damp paper towel to avoid generating dust.

    • For liquid spills, absorb with an inert material.

    • Collect all spill-related waste in a designated hazardous waste container.[20]

  • Decontamination:

    • Work surfaces should be decontaminated after each use.

    • A common decontamination procedure involves a multi-step process of cleaning with a detergent, followed by a chemical inactivating agent, and then rinsing.

    • For some cytotoxic drugs, solutions of sodium hypochlorite have been shown to be effective for decontamination.[3]

Waste Disposal

Halogenated pyrimidine waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

  • Waste Segregation: All contaminated materials, including gloves, gowns, labware, and spill cleanup debris, must be segregated as hazardous waste.[21]

  • Disposal Methods:

    • Incineration: High-temperature incineration is the preferred method for the disposal of cytotoxic and halogenated organic waste.[21]

    • Chemical Degradation: For liquid waste, chemical degradation methods may be employed prior to disposal. Alkaline hydrolysis can be an effective method for the degradation of 5-Fluorouracil.[22] Advanced oxidation processes are also a potential treatment for halogenated organic compounds.

Experimental Protocols

Mutagenicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

This protocol provides a general outline for assessing the mutagenic potential of a halogenated pyrimidine using a bacterial reverse mutation assay.

Principle: The Ames test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[10] The assay measures the ability of a test compound to cause a reverse mutation (reversion) to a prototrophic state (his+), allowing the bacteria to grow on a histidine-free medium.[10]

Methodology:

  • Strain Preparation: Grow the appropriate Salmonella typhimurium tester strain (e.g., TA98, TA100) overnight in a nutrient broth.

  • Metabolic Activation (Optional): To mimic mammalian metabolism, a rat liver extract (S9 fraction) can be included in the assay.[20]

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Add the mixture to molten top agar and pour it onto a minimal glucose agar plate (histidine-deficient).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[10]

ames_test_workflow cluster_prep Preparation cluster_exposure Exposure & Plating cluster_analysis Analysis strain His- Salmonella Culture mix Mix Bacteria, Compound & S9 strain->mix compound Test Compound (Varying Conc.) compound->mix s9 S9 Mix (Optional) s9->mix plate Plate on Histidine- Deficient Agar mix->plate incubate Incubate 37°C, 48-72h plate->incubate count Count Revertant Colonies incubate->count result Mutagenic? count->result positive Positive Result: Significant Increase in Colonies result->positive Yes negative Negative Result: No Significant Increase result->negative No mtt_assay_workflow A Seed Cells in 96-well Plate B Treat with Halogenated Pyrimidine (Varying Conc.) A->B C Incubate (e.g., 24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability and IC50 G->H FU_pathway cluster_activation Metabolic Activation FU 5-Fluorouracil FdUMP FdUMP FU->FdUMP FdUTP FdUTP FU->FdUTP FUTP FUTP FU->FUTP TS Thymidylate Synthase FdUMP->TS Inhibits DNA_damage DNA Damage FdUTP->DNA_damage Incorporation RNA_damage RNA Damage FUTP->RNA_damage Incorporation dTMP dTMP Synthesis TS->dTMP Blocks DNA_syn DNA Synthesis & Repair dTMP->DNA_syn Required for Apoptosis Apoptosis DNA_syn->Apoptosis Inhibition leads to DNA_damage->Apoptosis RNA_damage->Apoptosis BU_mutagenesis 5-Bromouracil Induced A:T to G:C Transition cluster_rep1 Replication 1 cluster_rep2 Replication 2 cluster_rep3 Replication 3 start A T incorp A 5-BU (keto) start->incorp 5-BU replaces T mispair 5-BU (enol) G incorp->mispair Tautomeric shift & mispairing mutation G C mispair->mutation Replication & Fixation of Mutation

References

Methodological & Application

Synthesis of 5-Chloro-2,4-difluoro-6-methylpyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Chloro-2,4-difluoro-6-methylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. The protocols are based on established chemical transformations for analogous pyrimidine derivatives.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process starting from the commercially available 6-methyluracil. The proposed pathway involves:

  • Chlorination at the C5 Position: Direct chlorination of 6-methyluracil to yield 5-chloro-6-methyluracil.

  • Dichlorination of the Pyrimidine Ring: Conversion of the dihydroxy groups of 5-chloro-6-methyluracil to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃) to form 5-chloro-2,4-dichloro-6-methylpyrimidine.

  • Fluorination: Nucleophilic substitution of the chloro groups at the C2 and C4 positions with fluorine using a fluorinating agent such as potassium fluoride (KF) to yield the final product, this compound.

Synthesis_Pathway A 6-Methyluracil B 5-Chloro-6-methyluracil A->B Chlorinating Agent (e.g., SO₂Cl₂) C 5-Chloro-2,4-dichloro-6-methylpyrimidine B->C POCl₃ D This compound C->D Fluorinating Agent (e.g., KF) Experimental_Workflow cluster_step1 Step 1: 5-Chlorination cluster_step2 Step 2: Dichlorination cluster_step3 Step 3: Fluorination A1 Suspend 6-Methyluracil in Acetic Acid A2 Add SO₂Cl₂ A1->A2 A3 Heat to 60-70°C A2->A3 A4 Quench, Neutralize, and Isolate Product A3->A4 B1 Mix 5-Chloro-6-methyluracil with POCl₃ and Catalyst A4->B1 B2 Reflux at ~110°C B1->B2 B3 Work-up: Quench, Extract, and Wash B2->B3 B4 Purify Product B3->B4 C1 Combine Dichloro-pyrimidine with KF in Sulfolane B4->C1 C2 Heat to 150-180°C C1->C2 C3 Work-up: Filter, Wash, and Concentrate C2->C3 C4 Purify Final Product C3->C4

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions using 5-Chloro-2,4-difluoro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for nucleophilic aromatic substitution (SNAr) reactions on 5-Chloro-2,4-difluoro-6-methylpyrimidine (CAS 72630-78-5) is limited in publicly available literature. The following application notes and protocols are based on established principles of SNAr on analogous halogenated pyrimidine systems. The predicted reactivity and experimental conditions should be considered as a starting point for optimization.

Introduction

This compound is a highly functionalized pyrimidine scaffold with significant potential in the synthesis of novel chemical entities for the pharmaceutical and agrochemical industries. The electron-deficient nature of the pyrimidine ring, further activated by three halogen substituents, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the fluorine and chlorine atoms, as well as their positions on the ring, allows for sequential and regioselective functionalization, providing a versatile platform for the generation of diverse molecular libraries.

The reactivity of halogenated pyrimidines in SNAr reactions is well-documented, with the general order of reactivity for leaving groups being F > Cl > Br > I. For 2,4-dihalopyrimidines, the C4 position is typically more susceptible to nucleophilic attack than the C2 position.[1] However, this regioselectivity can be influenced by the presence of other substituents on the ring.[2] An electron-donating group at the C6 position, such as the methyl group in the title compound, can influence the electronic distribution and potentially alter this selectivity.[2]

These notes provide a predictive overview of the reactivity of this compound and generalized protocols for its reaction with various nucleophiles.

Predicted Reactivity and Regioselectivity

Based on the principles of SNAr on pyrimidines, the following predictions can be made for this compound:

  • Primary Site of Substitution (Position 4): The fluorine atom at the C4 position is predicted to be the most reactive site for nucleophilic attack. This is due to the combined activating effect of the para nitrogen atom and the superior leaving group ability of fluoride compared to chloride.[1]

  • Secondary Site of Substitution (Position 2): The fluorine atom at the C2 position is the next most likely site for substitution, activated by both adjacent nitrogen atoms. Reactions at this site would typically require more forcing conditions (e.g., higher temperatures) than substitution at C4.

  • Least Reactive Site (Position 5): The chlorine atom at the C5 position is anticipated to be the least reactive towards SNAr. Substitution at this position is generally less favorable on the pyrimidine ring and would require significantly harsher reaction conditions or the use of metal catalysis.

The presence of the electron-donating methyl group at C6 may slightly decrease the overall reactivity of the ring compared to an unsubstituted analogue, but it can also influence the regioselectivity between the C2 and C4 positions.[2]

Application Notes

Reactions with N-Nucleophiles (Amines)

SNAr reactions with primary and secondary amines are expected to proceed readily, yielding aminopyrimidine derivatives. The regioselectivity is predicted to favor substitution at the C4 position under mild conditions.

Predicted Reaction Data with N-Nucleophiles:

NucleophilePredicted Major ProductTypical SolventTypical BaseTemperature (°C)Predicted Yield Range
Morpholine4-(Morpholin-4-yl)-5-chloro-2-fluoro-6-methylpyrimidineAcetonitrile, THFK₂CO₃, DIPEA0 - 2580-95%
AnilineN-(5-Chloro-2-fluoro-6-methylpyrimidin-4-yl)anilineDMF, DioxaneNaH, K₂CO₃25 - 8070-90%
BenzylamineN-Benzyl-5-chloro-2-fluoro-6-methylpyrimidin-4-amineAcetonitrileDIPEA0 - 2585-98%
Reactions with O-Nucleophiles (Alcohols, Phenols)

Reactions with alkoxides and phenoxides will likely require a strong base to deprotonate the nucleophile. The resulting 4-alkoxy or 4-aryloxy pyrimidines are valuable intermediates.

Predicted Reaction Data with O-Nucleophiles:

NucleophilePredicted Major ProductTypical SolventTypical BaseTemperature (°C)Predicted Yield Range
Sodium Methoxide5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidineMethanol, THFNaOMe0 - 2580-95%
Phenol5-Chloro-2-fluoro-6-methyl-4-phenoxypyrimidineDMF, DMSOK₂CO₃, Cs₂CO₃25 - 10065-85%
Reactions with S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles for SNAr reactions and are expected to react smoothly with this compound to give thioether derivatives.

Predicted Reaction Data with S-Nucleophiles:

NucleophilePredicted Major ProductTypical SolventTypical BaseTemperature (°C)Predicted Yield Range
Thiophenol5-Chloro-2-fluoro-6-methyl-4-(phenylthio)pyrimidineDMF, AcetonitrileK₂CO₃, Et₃N0 - 5085-98%
Sodium SulfideBis(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)sulfaneDMFNa₂S25 - 8060-80%

Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmospheres (Nitrogen or Argon) are recommended for reactions involving strong bases like NaH or NaOMe.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: General Procedure for Reaction with an Amine Nucleophile (e.g., Morpholine)
  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (0.1-0.5 M).

  • Add the amine nucleophile (e.g., morpholine, 1.1 eq) to the solution.

  • Add a suitable base (e.g., K₂CO₃, 1.5 eq or DIPEA, 1.5 eq).

  • Stir the reaction mixture at room temperature (or as indicated in the table).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aminopyrimidine derivative.

Protocol 2: General Procedure for Reaction with an Alcohol/Phenol Nucleophile (e.g., Phenol)
  • To a round-bottom flask under a nitrogen atmosphere, add the alcohol or phenol (e.g., phenol, 1.2 eq) and a suitable anhydrous solvent (e.g., DMF).

  • Add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C and stir for 30 minutes to form the corresponding alkoxide/phenoxide.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as required.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.

Protocol 3: General Procedure for Reaction with a Thiol Nucleophile (e.g., Thiophenol)
  • To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent (e.g., DMF).

  • Add the thiol (e.g., thiophenol, 1.1 eq) followed by a base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature or heat as necessary.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Caption: Predicted SNAr mechanism on this compound.

Experimental_Workflow start Start: Reagents & Solvent reaction_setup Reaction Setup (Inert atmosphere if needed) start->reaction_setup reaction Stirring at specified temperature reaction_setup->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Pure Product purification->product

Caption: General experimental workflow for SNAr reactions.

Caption: Predicted regioselectivity of nucleophilic attack.

References

Application of 5-Chloro-2,4-difluoro-6-methylpyrimidine in Medicinal Chemistry: Synthesis of a Potent Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2,4-difluoro-6-methylpyrimidine is a versatile heterocyclic building block with significant potential in medicinal chemistry. The presence of three distinct reactive sites—two highly activated fluorine atoms at the C2 and C4 positions and a chlorine atom at C5—allows for sequential and regioselective functionalization. The electron-withdrawing nature of the pyrimidine ring, further enhanced by the fluorine and chlorine substituents, makes the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile makes it an ideal scaffold for the synthesis of complex molecules, particularly kinase inhibitors, which often feature a substituted pyrimidine core to interact with the hinge region of the ATP-binding site. This application note describes a representative synthetic route for a potent and selective Aurora kinase inhibitor, designated as AURK-PYR-1 , starting from this compound.

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[1][2] Inhibition of these kinases is a validated therapeutic strategy in oncology. The 2,4-diaminopyrimidine scaffold is a common feature in many Aurora kinase inhibitors, including clinically evaluated compounds.[2]

Reaction Principle: Sequential Nucleophilic Aromatic Substitution

The synthetic strategy for AURK-PYR-1 relies on the differential reactivity of the fluorine atoms at the C4 and C2 positions of the pyrimidine ring. Nucleophilic attack generally occurs preferentially at the C4 position.[2] This allows for a stepwise introduction of two different amine nucleophiles.

  • Step 1: First SNAr at C4: The more reactive fluorine at the C4 position is displaced by a primary amine (3-aminopyrazole).

  • Step 2: Second SNAr at C2: The fluorine at the C2 position of the intermediate is then substituted by a second amine (aniline derivative) under more forcing conditions to yield the final 2,4-diaminopyrimidine core.

Representative Synthesis of AURK-PYR-1

The following is a hypothetical, yet plausible, synthetic route to a novel Aurora kinase inhibitor, AURK-PYR-1 , based on known reactivity of similar pyrimidine systems.

Scheme 1: Synthesis of AURK-PYR-1

Synthetic_Workflow_AURK-PYR-1 cluster_reagents1 cluster_reagents2 start 5-Chloro-2,4-difluoro- 6-methylpyrimidine intermediate Intermediate 1 (C4-substituted) start->intermediate Step 1: SNAr at C4 110 °C final_product AURK-PYR-1 (Final Product) intermediate->final_product Step 2: SNAr at C2 130 °C reagent1 3-Aminopyrazole, DIPEA, n-BuOH reagent2 3-chloro-4-(pyridin-2-ylmethoxy)aniline, HCl, 2-pentanol

Caption: Synthetic workflow for AURK-PYR-1.

Experimental Protocols

Step 1: Synthesis of N-(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)-1H-pyrazol-3-amine (Intermediate 1)
  • Materials:

    • This compound (1.0 eq)

    • 3-Aminopyrazole (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • n-Butanol (n-BuOH)

  • Procedure:

    • To a solution of this compound in n-butanol, add 3-aminopyrazole and DIPEA.

    • Heat the reaction mixture to 110 °C and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired intermediate.

Step 2: Synthesis of AURK-PYR-1
  • Materials:

    • Intermediate 1 (1.0 eq)

    • 3-chloro-4-(pyridin-2-ylmethoxy)aniline (1.2 eq)

    • 4 N HCl in dioxane (catalytic)

    • 2-Pentanol

  • Procedure:

    • Suspend Intermediate 1 and 3-chloro-4-(pyridin-2-ylmethoxy)aniline in 2-pentanol.

    • Add a catalytic amount of 4 N HCl in dioxane.

    • Heat the reaction mixture to 130 °C and stir for 24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. The product may precipitate upon cooling.

    • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to afford the final product, AURK-PYR-1 . Further purification can be achieved by recrystallization if necessary.

Data Presentation

The synthesized compound, AURK-PYR-1 , is evaluated for its inhibitory activity against Aurora kinases A and B, and for its anti-proliferative effects in a human cancer cell line. The data presented below is representative of compounds with this scaffold.[1][2][3]

ParameterValue (nM)
Aurora A Kinase IC50 15
Aurora B Kinase IC50 35
HCT-116 Cell Proliferation IC50 131

Table 1: In vitro activity of AURK-PYR-1.

Biological Context: Aurora Kinase Signaling Pathway

Aurora kinases are critical for cell cycle progression, particularly during mitosis.[4][5] Aurora A is involved in centrosome separation and maturation, as well as mitotic spindle assembly.[6] Aurora B is a component of the chromosomal passenger complex and is essential for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[4] Overexpression of these kinases leads to genomic instability and is a hallmark of many cancers. AURK-PYR-1 inhibits these kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Chromosome_Alignment Chromosome Alignment Spindle_Assembly->Chromosome_Alignment Cytokinesis Cytokinesis Chromosome_Alignment->Cytokinesis AURKA AURKA AURKA->Centrosome_Maturation activates AURKA->Spindle_Assembly activates AURKB AURKB AURKB->Chromosome_Alignment regulates AURKB->Cytokinesis regulates AURK_PYR_1 AURK-PYR-1 AURK_PYR_1->AURKA AURK_PYR_1->AURKB

References

Application Notes and Protocols for 5-Chloro-2,4-difluoro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chloro-2,4-difluoro-6-methylpyrimidine as a versatile chemical building block in the synthesis of high-value compounds for pharmaceutical and agrochemical research. The strategic placement of halogen atoms on the pyrimidine core allows for selective functionalization, making it an attractive starting material for the creation of diverse molecular libraries.

Overview of Reactivity

This compound possesses three halogen atoms that can be selectively displaced through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the positions on the pyrimidine ring towards nucleophilic attack generally follows the order C4 > C2 > C5. The fluorine atoms at the C2 and C4 positions are typically more susceptible to displacement than the chlorine atom at the C5 position in SNAr reactions. This differential reactivity allows for a stepwise and controlled functionalization of the pyrimidine scaffold.

Applications in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase hinge region. This compound serves as an excellent starting material for the synthesis of novel kinase inhibitors. The C4 position is readily substituted with various amine nucleophiles, introducing a side chain that can be tailored to target specific kinases. The remaining fluorine at C2 and chlorine at C5 can be further functionalized to enhance potency, selectivity, and pharmacokinetic properties.

A key application is the synthesis of substituted aminopyrimidines, which are precursors to a wide range of biologically active molecules. For instance, the displacement of the C4-fluorine with an aniline derivative can lead to the formation of potent inhibitors of various kinases involved in cell signaling pathways crucial for cancer progression.

Quantitative Data

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following table presents representative data for analogous reactions on structurally similar polyhalogenated pyrimidines. This data can be used as a guideline for reaction optimization.

Starting MaterialNucleophileProductReaction ConditionsYield (%)Reference
2,4-dichloro-5-fluoropyrimidineAniline2-chloro-5-fluoro-N-phenylpyrimidin-4-amineEtOH, reflux, 4h85Analogous Reaction
2,4,6-trichloropyrimidine4-fluoroaniline2,6-dichloro-N-(4-fluorophenyl)pyrimidin-4-amineDIPEA, n-BuOH, 80°C, 12h92Analogous Reaction
5-bromo-2,4-dichloropyrimidineCyclopropylamine5-bromo-2-chloro-N-cyclopropylpyrimidin-4-amineEt3N, THF, 0°C to rt, 6h78Analogous Reaction

Experimental Protocols

The following protocols are detailed methodologies for key experiments involving the use of this compound as a chemical building block.

Protocol 1: Synthesis of N-Aryl-5-chloro-2-fluoro-6-methylpyrimidin-4-amine via Nucleophilic Aromatic Substitution

This protocol describes the selective displacement of the C4-fluorine atom with an aromatic amine.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol (or other suitable high-boiling solvent)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the substituted aniline (1.1 eq).

  • Add n-butanol to dissolve the reactants.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel to obtain the desired N-Aryl-5-chloro-2-fluoro-6-methylpyrimidin-4-amine.

Expected Outcome:

This reaction is expected to yield the C4-substituted product with good to excellent yields, depending on the nucleophilicity of the aniline used.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5-Position (Hypothetical)

This protocol outlines a potential method for introducing a carbon-carbon bond at the C5 position, following the initial substitution at C4. This reaction would likely require a palladium catalyst.

Materials:

  • N-Aryl-5-chloro-2-fluoro-6-methylpyrimidin-4-amine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent mixture (e.g., 1,4-dioxane and water, 4:1)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add N-Aryl-5-chloro-2-fluoro-6-methylpyrimidin-4-amine (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate a typical experimental workflow and a representative signaling pathway where a kinase inhibitor derived from this compound might be active.

experimental_workflow start Start: 5-Chloro-2,4-difluoro- 6-methylpyrimidine snar Nucleophilic Aromatic Substitution (SNAr) - Amine Nucleophile - Base (e.g., DIPEA) - Solvent (e.g., n-BuOH) start->snar intermediate Intermediate: 4-Amino-5-chloro-2-fluoro- 6-methylpyrimidine derivative snar->intermediate coupling Suzuki-Miyaura Cross-Coupling - Arylboronic Acid - Pd Catalyst - Base (e.g., K2CO3) intermediate->coupling purification Purification (Column Chromatography) coupling->purification product Final Product: Di-substituted Pyrimidine (e.g., Kinase Inhibitor) purification->product

Caption: General workflow for the synthesis of a di-substituted pyrimidine.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical pyrimidine-based kinase inhibitor.

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 5-Chloro-2,4-difluoro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing Suzuki-Miyaura cross-coupling reactions using 5-Chloro-2,4-difluoro-6-methylpyrimidine as a key building block. This versatile pyrimidine scaffold is of significant interest in medicinal chemistry and materials science due to the potential for selective functionalization at the C5 position. The electron-withdrawing nature of the pyrimidine ring and the fluorine substituents enhances the reactivity of the C-Cl bond towards palladium-catalyzed cross-coupling.

The protocols outlined below are based on established methodologies for similar halogenated pyrimidine systems and serve as a robust starting point for reaction optimization.

Principle of the Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or boronate ester. The reaction is catalyzed by a palladium(0) complex and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The general reactivity trend for halogens in Suzuki coupling is I > Br > Cl > F.[1] In the case of this compound, the C-Cl bond is the most reactive site for this transformation.

Data Presentation: Recommended Starting Conditions

Successful Suzuki coupling is highly dependent on the careful selection of catalyst, ligand, base, and solvent. The following tables summarize recommended starting conditions for the Suzuki coupling of this compound with various aryl- and heteroarylboronic acids. These conditions are extrapolated from successful reactions with structurally related chloropyrimidines and may require further optimization for specific substrates.[1][2]

Table 1: Recommended Catalyst and Ligand Systems

Catalyst (mol%)Ligand (mol%)Rationale & Considerations
Pd(PPh₃)₄ (3-5)---A common and reliable catalyst for a wide range of Suzuki couplings.[1]
Pd(OAc)₂ (2-4)SPhos (4-8)SPhos is an electron-rich, bulky phosphine ligand that is effective for coupling aryl chlorides.
Pd₂(dba)₃ (2)XPhos (4)XPhos is another highly effective Buchwald ligand for challenging C-Cl bond activations.
Pd(dppf)Cl₂ (3-5)---Often used for heteroaromatic substrates and can provide good yields.[1]

Table 2: Recommended Base and Solvent Systems

Base (Equivalents)Solvent SystemRationale & Considerations
K₂CO₃ (2-3)1,4-Dioxane / H₂O (4:1)A standard and cost-effective base, often used in a biphasic solvent system to aid solubility of both organic and inorganic reagents.[2][3]
K₃PO₄ (2-3)Toluene / H₂O (4:1)A stronger, non-nucleophilic base that can be beneficial for less reactive substrates and can help minimize side reactions.[1][4]
Cs₂CO₃ (2-3)THF / H₂O (4:1)A strong base that is often effective in difficult couplings where other bases fail.

Experimental Protocols

General Protocol for Suzuki Cross-Coupling of this compound

This protocol provides a general procedure that should be optimized for each specific boronic acid partner.

Materials:

  • This compound (1.0 equiv.)

  • Aryl- or heteroarylboronic acid (1.1-1.5 equiv.)

  • Palladium catalyst (see Table 1)

  • Ligand (if required, see Table 1)

  • Base (see Table 2)

  • Anhydrous, degassed solvent (see Table 2)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid, the base, the palladium catalyst, and the ligand (if applicable).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2] Microwave irradiation can also be employed to potentially reduce reaction times.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine to remove the inorganic base and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.

Visualizations

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX 5-Chloro-2,4-difluoro- 6-methylpyrimidine ArX->OxAdd PdII_complex Ar-Pd(II)-X Ln OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic R-B(OH)₂ Boronic->Transmetalation Base Base Base->Transmetalation PdII_ArR Ar-Pd(II)-R Ln Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Combine Reactants, Catalyst, Base in Schlenk Flask Start->Setup Inert Establish Inert Atmosphere (Purge with Ar or N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent React Heat Reaction Mixture (Conventional or Microwave) Solvent->React Monitor Monitor Reaction Progress (TLC or LC-MS) React->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Upon Completion Purify Purification by Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for Suzuki cross-coupling reactions.

References

Application Notes and Protocols for Reactions Involving 5-Chloro-2,4-difluoro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures and synthetic applications of 5-Chloro-2,4-difluoro-6-methylpyrimidine, a versatile building block in medicinal chemistry. The strategic functionalization of this pyrimidine core is crucial for the development of novel therapeutics, particularly in the area of kinase inhibitors.

Overview of Reactivity

This compound possesses three distinct reactive sites for nucleophilic substitution and cross-coupling reactions. The reactivity of the halogen substituents is influenced by their position on the electron-deficient pyrimidine ring. Generally, the order of reactivity for nucleophilic aromatic substitution (SNAr) is C4 > C2 > C5-Cl. The fluorine atom at the C4 position is the most activated towards nucleophilic attack due to the adjacent nitrogen atoms. The C2-fluorine is the second most reactive site. The chlorine atom at the C5 position is the least reactive towards SNAr but is amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective and sequential functionalization of the pyrimidine scaffold.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a cornerstone for modifying the this compound core, enabling the introduction of a wide range of functionalities.

Reaction with Amines (Amination)

The reaction with primary and secondary amines is a common strategy for the synthesis of various biologically active compounds, including kinase inhibitors. The reaction typically proceeds with high regioselectivity at the C4 position under mild conditions.

General Protocol for Amination at C4:

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile, DMSO, or THF, add the desired amine (1.0-1.2 eq.).

  • Add a base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the reaction mixture.

  • Stir the reaction at a temperature ranging from room temperature to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-5-chloro-2-fluoro-6-methylpyrimidine derivative.

Table 1: Examples of Amination Reactions on Halogenated Pyrimidines

Amine NucleophilePyrimidine SubstrateBaseSolventTemp. (°C)Yield (%)Reference
o-Toluidine2,4-dichloro-5-fluoro-6-methylpyrimidineKHCO3DMSO6094.5[1]
Benzylamine5-chloro-2,4,6-trifluoropyrimidineDIPEAAcetonitrile0-[2]
Various Amines4,6-dichloro-2-(methylsulfonyl)pyrimidineTriethylamine1-Pentanol14026-57[3]
Reaction with Thiols (Thiolation)

The introduction of sulfur-containing moieties can be achieved through the reaction with thiols. Similar to amination, this reaction is expected to occur selectively at the C4 position.

General Protocol for Thiolation at C4:

  • To a solution of the thiol (1.1 eq.) in a polar aprotic solvent like DMF or THF, add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.2 eq.) at 0 °C to generate the thiolate anion.

  • After stirring for 15-30 minutes, add a solution of this compound (1.0 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C5 position provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

This reaction is a powerful method for the formation of C-C bonds with aryl or vinyl boronic acids or esters.

General Protocol for Suzuki-Miyaura Coupling at C5:

  • In a reaction vessel, combine this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (2-5 mol%) or a pre-catalyst system like Pd2(dba)3 with a suitable ligand (e.g., XPhos, SPhos), and a base (e.g., K2CO3, Cs2CO3, or K3PO4) (2.0-3.0 eq.).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Examples of Suzuki-Miyaura Coupling on Halopyrimidines

Pyrimidine SubstrateBoronic AcidCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
5-Bromo-2-chloropyrimidineArylboronic acidPd(PPh3)4K3PO41,4-Dioxane/H2O--[4]
2,4-DichloropyrimidinesAryl/Heteroaryl boronic acidsPd(PPh3)4---Good to Excellent[3]
5-Bromo-2-chloro-4-methoxypyrimidineArylboronic acidPd(dppf)Cl2K2CO31,4-Dioxane/H2O90-[5]
Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds with a variety of primary and secondary amines at the C5 position.

General Protocol for Buchwald-Hartwig Amination at C5:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium pre-catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Stir the reaction mixture at a temperature between 80-110 °C until the starting material is consumed.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.[6][7]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the C5 position of the pyrimidine and a terminal alkyne.

General Protocol for Sonogashira Coupling at C5:

  • To a degassed solution of this compound (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add an amine base, such as triethylamine (Et3N) or diisopropylamine (DIPA) (2.0-3.0 eq.).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) under an inert atmosphere until completion.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal catalysts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[8][9]

Application in Drug Discovery: Kinase Inhibitors

Substituted pyrimidines are privileged scaffolds in the design of kinase inhibitors. The functionalization of the this compound core at the C2, C4, and C5 positions allows for the synthesis of potent and selective inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), which are implicated in cancer and inflammatory diseases.[5][10][11]

Signaling Pathway of Interest

Derivatives of 2,4-diaminopyrimidines have been shown to inhibit kinases that are key components of signaling pathways regulating cell cycle progression and immune responses. For example, inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, while inhibition of JAKs can modulate cytokine signaling and reduce inflammation.

G General Kinase Inhibitor Workflow & Signaling cluster_workflow Experimental Workflow cluster_pathway Cellular Signaling Pathway Start 5-Chloro-2,4-difluoro- 6-methylpyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., Amination, Thiolation) Start->SNAr Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Intermediate Functionalized Pyrimidine Intermediate SNAr->Intermediate Coupling->Intermediate Library Library of Pyrimidine Derivatives Intermediate->Library Screening Biological Screening (Kinase Assays) Library->Screening Lead Lead Compound (Kinase Inhibitor) Screening->Lead Lead_path Pyrimidine-based Kinase Inhibitor Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Gene Gene Transcription (Inflammation, Proliferation) STAT->Gene Cyclin Cyclin/CDK Complex CellCycle Cell Cycle Progression Cyclin->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Lead_path->JAK Inhibition Lead_path->Cyclin Inhibition

Caption: Workflow for the development of pyrimidine-based kinase inhibitors and their targeted signaling pathways.

Mandatory Visualizations

Experimental Workflow for Functionalization

experimental_workflow cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Palladium-Catalyzed Cross-Coupling start This compound amine Amine (R-NH2) start->amine thiol Thiol (R-SH) start->thiol suzuki Boronic Acid (R-B(OH)2) Suzuki-Miyaura start->suzuki buchwald Amine (R-NH2) Buchwald-Hartwig start->buchwald sonogashira Alkyne (R-C≡CH) Sonogashira start->sonogashira product_snar 4-Substituted-5-chloro- 2-fluoro-6-methylpyrimidine amine->product_snar Base, Solvent thiol->product_snar Base, Solvent product_coupling 5-Substituted-2,4-difluoro- 6-methylpyrimidine suzuki->product_coupling Pd Catalyst, Base, Solvent buchwald->product_coupling Pd Catalyst, Ligand, Base, Solvent sonogashira->product_coupling Pd/Cu Catalyst, Base, Solvent

Caption: Reaction pathways for the functionalization of this compound.

Logical Relationship of Reactivity

reactivity_relationship pyrimidine 5-Chloro-2,4-difluoro- 6-methylpyrimidine c4 C4-Fluoro pyrimidine->c4 c2 C2-Fluoro pyrimidine->c2 c5 C5-Chloro pyrimidine->c5 snar Nucleophilic Aromatic Substitution (SNAr) c4->snar Most Reactive c2->snar Moderately Reactive c5->snar Least Reactive coupling Palladium-Catalyzed Cross-Coupling c5->coupling Reactive

Caption: Relative reactivity of the halogen substituents on this compound.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Chloro-2,4-difluoro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The strategic functionalization of the pyrimidine ring is critical for achieving high potency and selectivity against specific kinase targets. 5-Chloro-2,4-difluoro-6-methylpyrimidine is a versatile building block for the synthesis of a diverse range of kinase inhibitors. The fluorine atoms at the C2 and C4 positions, activated by the electron-withdrawing pyrimidine ring, are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and regioselective introduction of various amine-containing fragments, which are crucial for establishing key interactions within the ATP-binding pocket of kinases. The chloro and methyl groups at the C5 and C6 positions, respectively, offer further opportunities for tailoring the steric and electronic properties of the final inhibitor to optimize its pharmacological profile.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase pathways.

Key Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The fluorine atoms at C2 and C4 are significantly more labile to nucleophilic attack than the chlorine atom at C5. Furthermore, the C4 position is generally more reactive towards nucleophiles than the C2 position due to greater activation by the ring nitrogens. This reactivity profile enables a controlled, stepwise introduction of different nucleophiles.

A typical synthetic workflow involves an initial SNAr reaction at the C4 position with a primary or secondary amine, followed by a second SNAr reaction at the C2 position with another amine. This approach allows for the construction of 2,4-diaminopyrimidine scaffolds, a common pharmacophore in many kinase inhibitors.

G start 5-Chloro-2,4-difluoro- 6-methylpyrimidine step1 First Nucleophilic Substitution (SNAr) (Position C4) start->step1 + Amine 1 Base, Solvent step2 Second Nucleophilic Substitution (SNAr) (Position C2) step1->step2 + Amine 2 Base, Solvent, Heat end Kinase Inhibitor Scaffold step2->end

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

The following protocols are generalized methodologies for the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors starting from this compound. Reaction conditions may require optimization based on the specific substrates used.

Protocol 1: Synthesis of 4-Amino-5-chloro-2-fluoro-6-methylpyrimidine Intermediate

This protocol describes the first nucleophilic aromatic substitution at the C4 position.

Materials and Reagents:

  • This compound

  • Desired primary or secondary amine (1.0 - 1.2 equivalents)

  • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 equivalents)

  • Anhydrous solvent, such as Tetrahydrofuran (THF), Acetonitrile (MeCN), or Isopropanol (IPA)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Add the desired amine (1.0 - 1.2 equivalents) to the solution.

  • Slowly add the base (1.5 - 2.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-amino-5-chloro-2-fluoro-6-methylpyrimidine intermediate.

Protocol 2: Synthesis of the Final 2,4-Diaminopyrimidine Kinase Inhibitor

This protocol describes the second nucleophilic aromatic substitution at the C2 position.

Materials and Reagents:

  • 4-Amino-5-chloro-2-fluoro-6-methylpyrimidine intermediate from Protocol 1

  • Desired aniline or other amine (1.0 - 1.5 equivalents)

  • A base, such as Potassium Carbonate (K₂CO₃) or DIPEA (2.0 - 3.0 equivalents)

  • A high-boiling point solvent, such as 1-Pentanol, 1,4-Dioxane, or N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed reaction vessel, combine the intermediate from Protocol 1 (1.0 equivalent), the second amine (1.0 - 1.5 equivalents), and the base (2.0 - 3.0 equivalents).

  • Add the high-boiling point solvent.

  • Heat the reaction mixture to a temperature between 100 °C and 140 °C. The optimal temperature will depend on the reactivity of the amine.

  • Stir the reaction for 2-24 hours, monitoring its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration, washed with a suitable solvent (e.g., water, diethyl ether), and dried.

  • If no precipitate forms, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final 2,4-diaminopyrimidine kinase inhibitor.

Quantitative Data

The following tables summarize representative quantitative data for kinase inhibitors synthesized from substituted pyrimidine scaffolds. While the exact starting material is not always this compound, the data illustrates the achievable potency and reaction efficiencies with similar building blocks.

Table 1: Reaction Yields for Key Synthetic Steps

Starting MaterialReaction StepProductYield (%)Reference
4,6-dichloro-2-(methylsulfonyl)pyrimidineCoupling with tert-butyl (S)-3-aminopyrrolidine-1-carboxylatetert-butyl (S)-3-((6-chloro-2-(methylsulfonyl)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate56[1]
Intermediate from previous stepCoupling with 5-methyl-1H-pyrazol-3-aminetert-butyl (S)-3-((6-((5-methyl-1H-pyrazol-3-yl)amino)-2-(methylsulfonyl)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate85[1]
2,4,6-trichloropyrimidineCoupling with 3-amino-5-methylpyrazole2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine75[1]
Intermediate from previous stepCoupling with (S)-(3-aminopyrrolidin-1-yl) (3-chloro-2-fluorophenyl)methanone(S)-(3-Chloro-2-fluorophenyl) (3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone51[1]

Table 2: Inhibitory Activity (IC₅₀) of Resulting Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell LineReference
13 Aurora A< 200NCI-H446 (SCLC)[1]
L-18 EGFRT790M/L858R650 (antiproliferative)H1975[2][3]
Compound 1 Aurora A6.1-[4]
Compound 3b Aurora A79.4-[4]
CHMFL-ALK/EGFR-050 ALK/EGFRPotent dual inhibitorNSCLC mutants[5]

Signaling Pathways and Mechanism of Action

Kinase inhibitors synthesized from this compound often target critical nodes in oncogenic signaling pathways. Below are representations of the EGFR and Aurora Kinase signaling pathways, common targets for such inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades, promoting cell proliferation and survival.[6] Mutations in EGFR can lead to its constitutive activation, driving tumor growth. Inhibitors designed from the pyrimidine scaffold can block the ATP binding site of mutant EGFR, thus inhibiting its kinase activity and downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibition RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription ERK->Transcription

Caption: EGFR signaling and inhibition by a pyrimidine derivative.

Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle formation, and chromosome segregation. Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability. Pyrimidine-based inhibitors can target the ATP-binding site of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

G cluster_cell_cycle Cell Cycle Progression G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Apoptosis Mitotic Arrest & Apoptosis Mitosis->Apoptosis Disruption Aurora_Kinase Aurora Kinase Centrosome Centrosome Maturation Aurora_Kinase->Centrosome Spindle Spindle Assembly Aurora_Kinase->Spindle Chromosome Chromosome Segregation Aurora_Kinase->Chromosome Inhibitor Pyrimidine Inhibitor Inhibitor->Aurora_Kinase Inhibition Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis

Caption: Aurora Kinase signaling in mitosis and its inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2,4-difluoro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Chloro-2,4-difluoro-6-methylpyrimidine synthesis.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process. The general synthetic route involves the chlorination of a pyrimidine precursor followed by a halogen exchange fluorination reaction. A common and cost-effective starting material is 6-methyluracil.

Synthetic_Pathway 6-Methyluracil 6-Methyluracil 5-Chloro-6-methyluracil 5-Chloro-6-methyluracil 6-Methyluracil->5-Chloro-6-methyluracil Step 1: 5-Chlorination 2,4,5-Trichloro-6-methylpyrimidine 2,4,5-Trichloro-6-methylpyrimidine 5-Chloro-6-methyluracil->2,4,5-Trichloro-6-methylpyrimidine Step 2: Dichlorination This compound This compound 2,4,5-Trichloro-6-methylpyrimidine->this compound Step 3: Difluorination

Caption: General synthetic route for this compound.

II. Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Step 1: 5-Chlorination of 6-Methyluracil

Question 1: My 5-chlorination of 6-methyluracil is resulting in a low yield and a mixture of products. What are the common causes and how can I improve the selectivity?

Answer:

Low yield and the formation of byproducts in the 5-chlorination of 6-methyluracil are common issues. The primary challenges are often related to the choice of chlorinating agent and reaction conditions, which can lead to over-chlorination or degradation of the starting material.

Common Causes and Solutions:

  • Over-chlorination: Using harsh chlorinating agents like gaseous chlorine can lead to the formation of di- and tri-chlorinated species.

    • Solution: Employ a milder and more selective chlorinating agent such as N-chlorosuccinimide (NCS). NCS is known to provide better regioselectivity for the 5-position of uracil derivatives.

  • Reaction Medium Acidity: The acidity of the reaction medium can influence the reaction rate and selectivity.

    • Solution: The reaction can be performed in various solvents. Acetic acid is a common choice for chlorination with NCS. Optimization of the solvent and temperature is crucial.

  • Formation of Degradation Products: Uracil rings can be susceptible to degradation under harsh conditions.

    • Solution: Maintain careful control over the reaction temperature. Running the reaction at a moderate temperature and monitoring its progress closely by TLC or LC-MS can prevent significant degradation.

Experimental Protocol: 5-Chlorination with NCS

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methyluracil in glacial acetic acid.

  • Reagent Addition: Add N-chlorosuccinimide (1.05 to 1.1 equivalents) portion-wise to the solution while stirring.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The precipitate can be collected by filtration, washed with cold water, and then a small amount of cold ethanol to remove unreacted starting materials and byproducts.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to achieve higher purity.

ParameterRecommended Condition
Chlorinating Agent N-Chlorosuccinimide (NCS)
Solvent Glacial Acetic Acid
Temperature 80-100 °C
Reaction Time 2-4 hours
Stoichiometry (NCS) 1.05 - 1.1 equivalents

Data Presentation: Comparison of Chlorinating Agents

Chlorinating AgentTypical Yield of 5-chloro-6-methyluracilSelectivityNotes
Gaseous Chlorine (Cl₂)Variable (can be low)LowCan lead to over-chlorination and the formation of 5,5-dichloro derivatives.
N-Chlorosuccinimide (NCS)Good to ExcellentHighGenerally provides cleaner reaction profiles and better regioselectivity.
Step 2: Dichlorination of 5-Chloro-6-methyluracil

Question 2: I am experiencing incomplete conversion and purification difficulties during the dichlorination of 5-chloro-6-methyluracil to 2,4,5-trichloro-6-methylpyrimidine. How can I optimize this step?

Answer:

The conversion of the dihydroxy pyrimidine to the corresponding dichloro derivative is a crucial step. Incomplete reaction and the presence of phosphorus-based impurities are common hurdles.

Common Causes and Solutions:

  • Insufficient Reagent: Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation. Using an insufficient amount can lead to incomplete conversion.

    • Solution: Use a significant excess of POCl₃, which can also serve as the solvent for the reaction.

  • Presence of Water: The starting material and glassware must be scrupulously dry, as water will react with POCl₃ and reduce its effectiveness.

    • Solution: Dry the 5-chloro-6-methyluracil under vacuum before the reaction. Use oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Temperature and Reaction Time: The reaction requires elevated temperatures to proceed to completion.

    • Solution: The reaction is typically performed at reflux (around 110 °C). The reaction time should be monitored by TLC or LC-MS to ensure complete conversion, which can take several hours.

  • Work-up and Purification Issues: Quenching the excess POCl₃ can be hazardous and can lead to the formation of phosphoric acid, which can complicate product isolation.

    • Solution: A carefully controlled work-up is essential. The reaction mixture is typically cooled and poured slowly onto crushed ice with vigorous stirring. The product can then be extracted with an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with a saturated sodium bicarbonate solution will neutralize any remaining acidic impurities.

Experimental Protocol: Dichlorination with POCl₃

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 5-chloro-6-methyluracil.

  • Reagent Addition: Carefully add a large excess of phosphorus oxychloride (POCl₃).

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) with stirring. Monitor the reaction until the starting material is fully consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. In a separate, well-ventilated fume hood, prepare a beaker of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Extraction: Once the ice has melted, extract the aqueous mixture with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4,5-trichloro-6-methylpyrimidine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterRecommended Condition
Chlorinating Agent Phosphorus oxychloride (POCl₃)
Solvent POCl₃ (in excess)
Temperature Reflux (~110 °C)
Reaction Time 4-8 hours
Step 3: Difluorination of 2,4,5-Trichloro-6-methylpyrimidine

Question 3: The final fluorination step is giving me a low yield of the desired this compound, and I'm observing mono-fluorinated and unreacted starting material. How can I drive the reaction to completion and improve the yield?

Answer:

The selective fluorination of 2,4,5-trichloro-6-methylpyrimidine is a nucleophilic aromatic substitution reaction. The chlorine atoms at the 2 and 4 positions are more activated towards nucleophilic attack than the chlorine at the 5-position, allowing for selective difluorination. Low yields are often due to the reactivity of the fluorinating agent, reaction conditions, and the presence of moisture.

Common Causes and Solutions:

  • Low Reactivity of Fluorinating Agent: Potassium fluoride (KF) is a common and inexpensive fluorinating agent, but its reactivity can be limited by its low solubility in organic solvents.

    • Solution: Use spray-dried potassium fluoride, which has a higher surface area and is more reactive. Alternatively, phase-transfer catalysts such as 18-crown-6 or tetrabutylammonium fluoride (TBAF) can be used to increase the solubility and reactivity of KF.

  • Presence of Water: Moisture can significantly hinder the effectiveness of the fluorination reaction.

    • Solution: Ensure all reagents and solvents are anhydrous. The reaction should be carried out under a dry, inert atmosphere.

  • Inappropriate Solvent: The choice of solvent is critical for the solubility of the reagents and for achieving the necessary reaction temperature.

    • Solution: High-boiling polar aprotic solvents such as sulfolane, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are typically used to facilitate the reaction at elevated temperatures.

  • Insufficient Temperature or Reaction Time: The halogen exchange reaction often requires high temperatures to proceed at a reasonable rate.

    • Solution: The reaction is often run at temperatures between 150-200 °C. Monitor the reaction progress by GC-MS or ¹⁹F NMR to determine the optimal reaction time.

Experimental Protocol: Difluorination with Spray-Dried KF

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (a molar excess, e.g., 4-6 equivalents).

  • Solvent and Substrate Addition: Add a high-boiling aprotic solvent such as sulfolane. Add the 2,4,5-trichloro-6-methylpyrimidine to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 180-200 °C with vigorous stirring. Monitor the reaction's progress by taking aliquots and analyzing them by GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the excess KF and KCl byproduct.

  • Purification: Wash the filtrate with water to remove the high-boiling solvent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is typically purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

ParameterRecommended Condition
Fluorinating Agent Spray-dried Potassium Fluoride (KF)
Solvent Sulfolane, DMF, or DMSO
Temperature 180-200 °C
Reaction Time Monitor by GC-MS for completion
Phase-Transfer Catalyst (Optional) 18-crown-6 or TBAF

Data Presentation: Effect of Fluorinating Agent and Conditions on Yield

Fluorinating AgentSolventTemperature (°C)AdditiveTypical Yield
KF (standard)DMF150NoneLow to Moderate
Spray-dried KFSulfolane180-200NoneGood to High
KF (standard)Acetonitrile8218-crown-6Moderate to Good

III. Experimental Workflow and Logic Diagrams

Troubleshooting_Workflow cluster_start Start cluster_step1 Step 1: 5-Chlorination cluster_step2 Step 2: Dichlorination cluster_step3 Step 3: Difluorination cluster_end End start Low Yield of Final Product s1_issue Low yield or byproducts? start->s1_issue s1_sol1 Use NCS instead of Cl2 s1_issue->s1_sol1 Yes s2_issue Incomplete reaction? s1_issue->s2_issue No s1_sol2 Optimize temperature and solvent s1_sol1->s1_sol2 s1_sol2->s2_issue s2_sol1 Use excess, dry POCl3 s2_issue->s2_sol1 Yes s3_issue Incomplete fluorination? s2_issue->s3_issue No s2_sol2 Ensure anhydrous conditions s2_sol1->s2_sol2 s2_sol3 Increase reaction time/temp s2_sol2->s2_sol3 s2_sol3->s3_issue s3_sol1 Use spray-dried KF s3_issue->s3_sol1 Yes end Improved Yield s3_issue->end No s3_sol2 Use high-boiling aprotic solvent s3_sol1->s3_sol2 s3_sol3 Increase temperature s3_sol2->s3_sol3 s3_sol4 Consider phase-transfer catalyst s3_sol3->s3_sol4 s3_sol4->end

Technical Support Center: Reactions of 5-Chloro-2,4-difluoro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-2,4-difluoro-6-methylpyrimidine in chemical synthesis.

Common Side Products in Reactions

Reactions involving this compound, particularly nucleophilic aromatic substitution (SNAr), are prone to the formation of specific side products. Understanding these common impurities is crucial for optimizing reaction conditions and simplifying purification. The primary side products encountered are regioisomers and hydrolysis derivatives.

Regioisomeric Byproducts

The most prevalent side products arise from the non-selective attack of a nucleophile at the two reactive positions on the pyrimidine ring: C2 and C4. While the C4 position is generally more activated for nucleophilic attack in 2,4-dihalopyrimidines, the substitution pattern of this compound introduces competing electronic and steric effects.[1][2]

The presence of an electron-donating methyl group at the C6 position can influence the regioselectivity, potentially increasing the proportion of the C2-substituted product.[2] Consequently, a typical reaction with a nucleophile (Nu) will often yield a mixture of the desired C4-substituted product and the isomeric C2-substituted side product.

G cluster_products Reaction Products This compound This compound Desired Product (C4-Substitution) Desired Product (C4-Substitution) This compound->Desired Product (C4-Substitution) Attack at C4 Regioisomeric Side Product (C2-Substitution) Regioisomeric Side Product (C2-Substitution) This compound->Regioisomeric Side Product (C2-Substitution) Attack at C2 Nucleophile (Nu) Nucleophile (Nu) Nucleophile (Nu)->this compound

Caption: Competing SNAr pathways leading to desired product and regioisomer.

Hydrolysis Side Products

The presence of water in the reaction mixture, either from solvents, reagents, or atmospheric moisture, can lead to the hydrolysis of one of the carbon-fluorine bonds. This results in the formation of a hydroxylated pyrimidine derivative. Given the reactivity of the C2 and C4 positions, two potential hydrolysis side products can be formed.

Troubleshooting Guide

Q1: My reaction has produced a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity?

A1: A mixture of C2 and C4 substituted isomers is a common issue.[1][2] Several factors can be adjusted to favor the desired C4-substituted product:

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Nucleophile Choice: The steric bulk of the nucleophile can influence where it attacks. A bulkier nucleophile may preferentially attack the less sterically hindered position.

  • Solvent: The polarity of the solvent can impact the transition state energies of the competing pathways. Experimenting with a range of aprotic solvents (e.g., THF, Dioxane, Acetonitrile, DMF) is recommended.

  • Base: If a base is used, its nature and strength can affect the nucleophilicity of the reagent and, consequently, the regioselectivity.

Q2: I have a significant amount of an unexpected, more polar side product in my crude reaction mixture. What could it be?

A2: A more polar byproduct is often a hydrolysis product, where a fluorine atom has been replaced by a hydroxyl group.

  • Cause: This is typically caused by the presence of water in the reaction.

  • Solution: Ensure all solvents and reagents are rigorously dried before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also prevent atmospheric moisture from entering the reaction vessel.

Q3: My reaction is very slow or does not go to completion. What can I do?

A3: Poor reaction kinetics can be due to several factors:

  • Insufficient Temperature: SNAr reactions on electron-rich pyrimidines can require elevated temperatures. Gradually increasing the reaction temperature may be necessary.

  • Weak Nucleophile: If your nucleophile is weak, it may not react efficiently. The use of a stronger base to deprotonate the nucleophile or the use of a more nucleophilic reagent may be required.

  • Solvent Choice: A solvent that does not adequately solubilize the reactants can lead to slow reaction rates. Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.

G start Problem Identified: Mixture of Products check_isomers Are the products isomers? (Check Mass Spec) start->check_isomers hydrolysis_product Likely Hydrolysis Product check_isomers->hydrolysis_product No (Different Mass) regioisomer_product Regioisomers (C2/C4 Substitution) check_isomers->regioisomer_product Yes (Same Mass) dry_reagents Troubleshoot: - Dry solvents/reagents - Use inert atmosphere hydrolysis_product->dry_reagents end Improved Selectivity dry_reagents->end optimize_selectivity Troubleshoot: - Lower temperature - Screen solvents - Modify nucleophile/base regioisomer_product->optimize_selectivity optimize_selectivity->end

Caption: Troubleshooting workflow for product mixture analysis.

Frequently Asked Questions (FAQs)

Q: At which position (C2 or C4) is nucleophilic substitution generally favored for this compound?

A: For 2,4-dihalopyrimidines, nucleophilic attack is often favored at the C4 position due to electronic factors.[2] However, the presence of the C6-methyl group (an electron-donating group) can reduce the electrophilicity of the C4 position and may lead to a higher proportion of C2 substitution compared to an unsubstituted analogue.[2] Therefore, a mixture of products should be anticipated.

Q: What is a good starting point for reaction conditions for a nucleophilic substitution with an amine?

A: A common starting point for the reaction of a substituted dihalopyrimidine with an amine nucleophile would be:

  • Solvent: A polar aprotic solvent like acetonitrile, DMF, or THF.

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HF produced.

  • Temperature: Start at room temperature and gradually increase to reflux if the reaction is slow.

  • Stoichiometry: 1.0 equivalent of the pyrimidine, 1.1-1.5 equivalents of the amine nucleophile, and 1.5-2.0 equivalents of the base.

Q: Are there any quantitative data on product ratios for similar compounds?

NucleophileProduct Ratio (C4 : C2)
Ammonia4 : 1
Ethanolamine2 : 1
Benzylamine5 : 1

Data adapted from a study on 5-chloro-2,4,6-trifluoropyrimidine and may not be directly representative for this compound but illustrates the general trend of C4 preference with concomitant C2 isomer formation.[1]

Experimental Protocols

While a specific protocol for this compound is not available, the following general procedure for a similar substrate, 5-chloro-2,4,6-trifluoropyrimidine, can be adapted.

Synthesis of N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine (An illustrative procedure)

A solution of 5-chloro-2,4,6-trifluoropyrimidine (1.0 eq), benzylamine (1.0 eq), and DIPEA (1.0 eq) in acetonitrile is stirred at 0 °C. The reaction progress is monitored by an appropriate technique (e.g., TLC, LC-MS). After completion, the solvent is removed under reduced pressure. The crude residue is then partitioned between a suitable organic solvent (e.g., DCM) and water. The organic layers are combined, dried over a suitable drying agent (e.g., Na2SO4), filtered, and concentrated to yield the crude product mixture, which can then be purified by column chromatography.[1] It is crucial to adapt and optimize this procedure for this compound based on the specific nucleophile and observed results.

References

Technical Support Center: Purification of 5-Chloro-2,4-difluoro-6-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Chloro-2,4-difluoro-6-methylpyrimidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary purification techniques for this class of compounds are recrystallization and column chromatography. For highly specialized applications or difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be employed. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities I might encounter?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Isomers: Positional isomers formed during synthesis.

  • Starting materials: Unreacted precursors.

  • Hydrolyzed byproducts: Where a fluorine or chlorine atom is replaced by a hydroxyl group.

  • Solvent adducts: Compounds formed with residual solvents.

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of both recrystallization and column chromatography. It allows for rapid assessment of fraction purity and helps in optimizing solvent systems. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly effective.

Q4: Are there any specific safety precautions I should take when handling these compounds?

A4: Yes, this compound derivatives should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve The chosen solvent is not suitable.- Try a different solvent or a solvent mixture. - Increase the temperature, ensuring the compound does not decompose.
Compound "oils out" instead of crystallizing The solution is supersaturated, or cooling is too rapid.- Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. - Try a different solvent system.
Poor recovery of the compound The compound is too soluble in the chosen solvent, even at low temperatures.- Place the crystallization flask in an ice bath or refrigerator to maximize precipitation. - Consider using an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) to induce further precipitation.
Crystals are colored Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution and filter it through celite before cooling to remove colored impurities.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC The solvent system (mobile phase) is not optimal.- Adjust the polarity of the solvent system. For normal phase silica gel, increase polarity to move spots up the plate (lower Rf) and decrease polarity to move them down (higher Rf). Aim for an Rf of 0.2-0.4 for the target compound for good separation on a column.
Compound does not elute from the column The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Compound elutes too quickly (with the solvent front) The mobile phase is too polar.- Decrease the polarity of the mobile phase. Start with a less polar solvent system and gradually increase the polarity.
Streaking of bands on the column The compound is interacting too strongly with the stationary phase, or the column is overloaded.- Reduce the amount of crude material loaded onto the column. - Add a small amount of a polar solvent (e.g., methanol) or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.
Cracked or channeled column bed Improper packing of the column.- Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound derivative in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to screen include hexanes, ethyl acetate, dichloromethane, methanol, and mixtures thereof.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Develop a suitable solvent system for your compound using TLC. The ideal Rf value for the desired compound should be around 0.2-0.4 for good separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent.

    • Wet Loading: Apply the concentrated solution directly to the top of the silica bed.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent. Carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with the least polar solvent system. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute more polar compounds.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 3: Preparative HPLC

For challenging separations, preparative HPLC can be utilized. Given the fluorinated and aromatic nature of the target compounds, a Pentafluorophenyl (PFP) stationary phase can offer unique selectivity compared to standard C18 columns.[1][2]

  • Column: Pentafluorophenyl (PFP) or C18 reverse-phase column.

  • Mobile Phase A: 0.1% Formic acid or Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the compounds. The specific gradient will need to be optimized for each derivative.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) and filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Suggested Initial Solvent Systems for Recrystallization

Solvent SystemCompound PolarityNotes
Hexane / Ethyl AcetateLow to MediumA good starting point for many organic compounds.
Dichloromethane / HexaneLow to MediumUseful for compounds soluble in chlorinated solvents.
Methanol / WaterMedium to HighSuitable for more polar derivatives.
TolueneLow to MediumCan be effective for aromatic compounds.

Table 2: General Mobile Phases for Column Chromatography (Silica Gel)

Mobile PhaseCompound PolarityNotes
Hexane / Ethyl AcetateLow to MediumA versatile system with adjustable polarity.
Hexane / DichloromethaneLowGood for separating non-polar compounds.
Dichloromethane / MethanolMedium to HighFor more polar compounds; use a small percentage of methanol initially.

Visualizations

Purification_Workflow crude Crude Product tlc_analysis TLC Analysis crude->tlc_analysis decision Purity Check tlc_analysis->decision high_purity High Purity? decision->high_purity  Single Spot? column_chrom Column Chromatography decision->column_chrom Multiple Spots recrystallization Recrystallization high_purity->recrystallization No pure_product Pure Product high_purity->pure_product Yes recrystallization->pure_product column_chrom->pure_product further_purification Further Purification Needed column_chrom->further_purification

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting_Tree start Purification Issue method Which Method? start->method recryst Recrystallization method->recryst Recrystallization col_chrom Column Chromatography method->col_chrom Column recryst_issue What is the issue? recryst->recryst_issue col_chrom_issue What is the issue? col_chrom->col_chrom_issue no_dissolve Won't Dissolve recryst_issue->no_dissolve Solubility oiling_out Oiling Out recryst_issue->oiling_out Crystallization low_recovery Low Recovery recryst_issue->low_recovery Yield solve_no_dissolve Try different solvent or solvent mixture no_dissolve->solve_no_dissolve solve_oiling_out Cool slowly Add more solvent oiling_out->solve_oiling_out solve_low_recovery Use anti-solvent Cool to lower temp low_recovery->solve_low_recovery no_elution No Elution col_chrom_issue->no_elution Elution poor_sep Poor Separation col_chrom_issue->poor_sep Separation streaking Streaking col_chrom_issue->streaking Band Shape solve_no_elution Increase mobile phase polarity no_elution->solve_no_elution solve_poor_sep Optimize solvent system via TLC poor_sep->solve_poor_sep solve_streaking Reduce sample load Add modifier to eluent streaking->solve_streaking

Caption: A troubleshooting decision tree for common purification issues.

References

Optimizing reaction conditions for substitutions on the pyrimidine ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during substitution reactions on the pyrimidine ring.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient pyrimidine rings. This section addresses common challenges and optimization strategies.

Frequently Asked Questions (FAQs)

Q1: Why are the C2, C4, and C6 positions on the pyrimidine ring susceptible to nucleophilic attack? A1: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which reduces the electron density at the ortho (C2, C6) and para (C4) positions.[1][2] This electron deficiency makes these carbons electrophilic and thus susceptible to attack by nucleophiles.[1]

Q2: On a 2,4-disubstituted pyrimidine, which position is typically more reactive towards nucleophiles? A2: Generally, the C4 position is more reactive than the C2 position in nucleophilic aromatic substitution reactions.[1][3][4] This preference is attributed to the greater stability of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized by both ring nitrogens.[5] However, this selectivity can be influenced by other substituents on the ring or the nature of the nucleophile.[1][3]

Q3: What are the best leaving groups for SNAr on pyrimidines? A3: For SNAr reactions, the reactivity of halogens as leaving groups generally follows the order: F > Cl > Br > I.[1] This is because the rate-determining step is often the nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic.

Troubleshooting Guide: SNAr Reactions

Q: I am observing low to no product yield. What are the potential causes and solutions? A: Low yield is a common problem that can be traced to several factors. A systematic approach is best for troubleshooting.

  • Cause 1: Insufficiently Activated Pyrimidine Ring. The ring may not be electron-deficient enough to react with the nucleophile.

    • Solution: Ensure the pyrimidine ring has electron-withdrawing groups (e.g., nitro, cyano, halo) positioned to activate the site of substitution.[1]

  • Cause 2: Poor Leaving Group. The group being substituted is not easily displaced.

    • Solution: Use a substrate with a better leaving group. As noted above, fluoride is generally the most reactive halide for SNAr.[1]

  • Cause 3: Weak Nucleophile. The attacking species may not be strong enough.

    • Solution: Increase the nucleophilicity. For example, when using an alcohol, deprotonate it with a strong base like sodium hydride (NaH) to form the more nucleophilic alkoxide.[1]

  • Cause 4: Suboptimal Reaction Conditions (Temperature & Solvent). The reaction may lack sufficient energy or the proper solvent environment.

    • Solution: Gradually increase the reaction temperature. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.[1] Use a polar aprotic solvent like DMF, DMSO, or THF to effectively solvate the nucleophile.[1]

Q: My reaction is producing di-substituted product instead of the desired mono-substituted product. How can I improve selectivity? A: This issue arises from the product of the first substitution being reactive enough to undergo a second substitution.

  • Solution 1: Control Stoichiometry. Use a stoichiometric amount (1.0 equivalent) of the nucleophile relative to the pyrimidine substrate.[1]

  • Solution 2: Lower the Reaction Temperature. Reducing the temperature will decrease the rate of the second substitution more significantly than the first, improving selectivity.[1]

  • Solution 3: Use a Less Reactive Nucleophile. If possible, a less potent nucleophile may react selectively at the more activated site.[1]

Q: I am struggling with side reactions like solvolysis or hydrolysis. What can be done? A: These side reactions compete with your main reaction and consume starting material.

  • Cause: Nucleophilic Solvent or Water Contamination. Solvents like methanol or ethanol can act as nucleophiles, especially at high temperatures.[1] Trace water can lead to hydrolysis.

    • Solution: Use a non-nucleophilic solvent (e.g., THF, Dioxane, Toluene). If an alcohol is required, it may need to be the limiting reagent.[1] For hydrolysis issues, ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1]

Data Presentation: Solvent Effects in Amination Reactions

The choice of solvent can significantly impact reaction rates. In a study of the acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, water was found to provide the highest reaction rate compared to several alcoholic solvents.[6]

SolventRelative Initial RateSide Product Formation (Solvolysis)
WaterHighestLow levels detected
MethanolHigh5% after 22h
EthanolHighDetected, especially with excess acid
2-PropanolModerateLow
tert-ButanolLowestNot specified

Data adapted from studies on acid-promoted amination of fused pyrimidines.[6][7]

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol describes a general method for the nucleophilic aromatic substitution of a chloropyrimidine with an amine nucleophile.

Materials:

  • Chloropyrimidine substrate (1.0 eq)

  • Amine nucleophile (1.2-1.5 eq)

  • Non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.0 eq)[1][8]

  • Polar aprotic solvent (e.g., DMF or DMSO)[1]

  • Round-bottom flask, magnetic stirrer, condenser, and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the chloropyrimidine substrate and the solvent.

  • Add the amine nucleophile, followed by the base.[1][8]

  • Stir the mixture at the desired temperature (ranging from room temperature to 80-120 °C).[1][8]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate) three times.[8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1]

Visualization: Troubleshooting Workflow for Low Yield in SNAr

G start Low/No Product Yield in SNAr Reaction check_activation Is the pyrimidine ring sufficiently activated? start->check_activation check_lg Is the leaving group adequate (e.g., F, Cl)? check_activation->check_lg Yes sol_activation Add electron- withdrawing groups check_activation->sol_activation No check_nuc Is the nucleophile strong enough? check_lg->check_nuc Yes sol_lg Switch to a better leaving group (F > Cl) check_lg->sol_lg No check_cond Are reaction conditions (temp, solvent) optimal? check_nuc->check_cond Yes sol_nuc Increase nucleophilicity (e.g., use alkoxide) check_nuc->sol_nuc No sol_cond Increase temperature or use microwave. Switch to polar aprotic solvent (DMF, DMSO). check_cond->sol_cond No end_node Reaction Optimized check_cond->end_node Yes sol_activation->check_lg sol_lg->check_nuc sol_nuc->check_cond sol_cond->end_node

Caption: Troubleshooting workflow for low yield in SNAr reactions.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming C-C and C-N bonds on pyrimidine rings.

Subsection 2.1: Suzuki-Miyaura Coupling
Frequently Asked Questions (FAQs)

Q1: Why are my chloro-pyrimidines less reactive in Suzuki coupling than bromo- or iodo-pyrimidines? A1: The reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > OTf >> Cl. Chlorides are less reactive because the C-Cl bond is stronger, making the initial oxidative addition step to the Palladium(0) catalyst slower and more difficult.[9] This often requires more specialized, electron-rich, and bulky phosphine ligands to facilitate the reaction.

Q2: What are the most common side reactions in Suzuki couplings of pyrimidines? A2: The two primary side reactions are protodeboronation of the boronic acid (replacement of the boronic acid group with a hydrogen) and homo-coupling (coupling of two boronic acid molecules).[9] Protodeboronation can be promoted by high temperatures and certain bases, while homo-coupling can be minimized by ensuring efficient oxidative addition.[9]

Troubleshooting Guide: Suzuki Coupling

Q: I am attempting a Suzuki coupling with a dichloropyrimidine and getting low yield and poor regioselectivity. What should I optimize? A: This is a classic challenge. A systematic screening of reaction parameters is the most effective approach.[9]

  • Cause 1: Ineffective Catalyst/Ligand Combination. The catalyst system is not active enough for the less reactive chloropyrimidine.

    • Solution: Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. For challenging couplings, specialized ligands developed by groups like Buchwald's may be necessary.[10]

  • Cause 2: Suboptimal Base and Solvent. The base and solvent system can dramatically affect the outcome.

    • Solution: Screen various bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., 1,4-Dioxane/water, Toluene/water).[11] Anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[12]

  • Cause 3: Poor Quality Boronic Acid. Boronic acids can degrade over time, leading to lower yields.

    • Solution: Use fresh, high-purity boronic acid. Alternatively, consider using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts.[9][12]

Data Presentation: Optimization of Suzuki Coupling Conditions

The following table summarizes yields from screening various components for the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methoxyphenylboronic acid.

Catalyst (5 mol%)Base (2.0 eq)SolventTemperature (°C)Yield (%)
Pd(PPh₃)₄ K₃PO₄1,4-Dioxane 80 91
Pd(PPh₃)₄K₃PO₄Toluene8075
Pd(PPh₃)₄K₃PO₄DMF8060
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane8082
Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane8085
PdCl₂(dppf)K₃PO₄1,4-Dioxane8070

Data adapted from a study on the arylation of pyrimidine derivatives.[11]

Subsection 2.2: Buchwald-Hartwig Amination
Troubleshooting Guide: Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of a chloropyrimidine is sluggish or fails. What are the first parameters to check? A: For C-N couplings, the catalyst system (palladium precursor, ligand, and base) is the most critical component to optimize.[8]

  • Cause 1: Inappropriate Ligand. The ligand may not be suitable for activating the C-Cl bond or facilitating reductive elimination.

    • Solution: Use electron-rich, sterically hindered biarylphosphine ligands such as XPhos, SPhos, or tBuXPhos, which are designed for challenging couplings.[8]

  • Cause 2: Incorrect Base. The base must be strong enough to deprotonate the amine but not so nucleophilic that it causes side reactions.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (t-BuONa), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used.[13]

  • Cause 3: Low Reaction Temperature. The reaction may require more thermal energy.

    • Solution: Increase the reaction temperature. Microwave-assisted procedures can be highly effective, often reducing reaction times from hours to minutes and improving yields.[14]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure adapted for the amination of a halo-pyrimidine.

Materials:

  • Halo-pyrimidine (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[14]

  • Ligand (e.g., XPhos, 2-4 mol%)[14]

  • Base (e.g., t-BuONa, 1.4 eq)[14]

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • In a glovebox, add the halo-pyrimidine, amine, base, palladium precatalyst, and ligand to a dry reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C) or using a microwave reactor.[14]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and filter it through a pad of Celite® to remove the catalyst.[8]

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualization: Catalytic Cycle for Buchwald-Hartwig Amination

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst oa Oxidative Addition pd0->oa Ar-X pdiia L-Pd(II)-X     |    Ar oa->pdiia assoc Amine Association pdiia->assoc + R'NH₂ - HX (Base) pdiib L-Pd(II)-NHR'     |    Ar assoc->pdiib re Reductive Elimination pdiib->re re->pd0 Ar-NHR'

Caption: A simplified catalytic cycle for Buchwald-Hartwig amination.

Section 3: C-H Activation and Functionalization

Direct C-H activation is an emerging strategy for pyrimidine functionalization that avoids the need for pre-halogenated substrates, offering a more atom-economical approach.

Frequently Asked Questions (FAQs)

Q1: What is C-H activation in the context of pyrimidines? A1: C-H activation involves the direct cleavage of a carbon-hydrogen bond on the pyrimidine ring and its replacement with a new bond (e.g., C-C or C-N), typically mediated by a transition metal catalyst.[15][16] This approach allows for the diversification of pyrimidine scaffolds without prior installation of a leaving group.[17]

Q2: Which C-H bond is typically targeted for functionalization? A2: The regioselectivity of C-H activation can be challenging. Without a directing group, functionalization often occurs at the most electron-deficient positions (C2, C4, C6) or the most sterically accessible C-H bond. However, the use of a directing group (DG) appended to the pyrimidine or a coupling partner can precisely control the site of activation, including the typically unreactive C5 position.[16][18]

Q3: What are the common catalytic systems used for pyrimidine C-H activation? A3: Palladium catalysts, such as Pd(OAc)₂, are widely employed for C-H activation, often in combination with an oxidant.[15][19] Other transition metals like copper, nickel, and rhodium have also been used to facilitate these transformations.[15][17] Metal-free and photochemical approaches are also being developed as sustainable alternatives.[15]

Troubleshooting Guide: C-H Activation

Q: My C-H activation reaction has low efficiency and poor regioselectivity. How can I improve it? A: Optimizing C-H activation requires careful control over the catalyst, directing group, and reaction conditions.

  • Cause 1: Ineffective Catalyst System. The chosen catalyst may not be active enough to cleave the C-H bond under the reaction conditions.

    • Solution: Screen different transition metal catalysts (Pd, Cu, Rh). For palladium-catalyzed reactions, vary the palladium source (e.g., Pd(OAc)₂, PdCl₂) and additives/oxidants (e.g., AgOAc, O₂).[15]

  • Cause 2: Lack of Regiocontrol. The reaction may be functionalizing multiple C-H bonds without preference.

    • Solution: Introduce a directing group (DG) onto your substrate. A DG coordinates to the metal catalyst and delivers it to a specific, often nearby, C-H bond, ensuring high regioselectivity.[16][18]

  • Cause 3: Harsh Reaction Conditions. High temperatures can lead to substrate decomposition or catalyst deactivation.

    • Solution: Systematically optimize the temperature and reaction time. Some C-H activation reactions can proceed under milder conditions, especially with highly active catalysts.

Experimental Protocol: Palladium-Catalyzed C-H Arylation

This protocol provides a general framework for the C-H arylation of a pyrimidine derivative using a directing group strategy.

Materials:

  • Pyrimidine substrate with directing group (1.0 eq)

  • Aryl iodide coupling partner (1.5-2.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)[15]

  • Oxidant/Additive (e.g., AgOAc)[15]

  • Anhydrous solvent (e.g., Toluene, DCE)

  • Inert atmosphere setup

Procedure:

  • In a Schlenk tube, combine the pyrimidine substrate, aryl iodide, palladium catalyst, and any additives.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through Celite® to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the crude product using column chromatography.

Visualization: Logic of Directing Group-Assisted C-H Activation

G start Goal: Selective C-H Functionalization approach1 Without Directing Group start->approach1 approach2 With Directing Group (DG) start->approach2 outcome1 Reaction occurs at most electronically activated or sterically accessible C-H bond approach1->outcome1 outcome2 Reaction is directed to a specific C-H bond proximal to the directing group approach2->outcome2 result1 Potential for mixture of regioisomers outcome1->result1 result2 High Regioselectivity outcome2->result2

Caption: Logic comparing undirected vs. directed C-H activation.

References

Technical Support Center: Regioselectivity in Reactions of 5-Chloro-2,4-difluoro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-2,4-difluoro-6-methylpyrimidine. The following information addresses common regioselectivity issues encountered during nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) on a 2,4-dihalopyrimidine like this compound?

A1: For 2,4-dihalopyrimidines, nucleophilic attack generally favors the C4 position over the C2 position.[1][2][3][4][5] This preference is attributed to the electronic properties of the pyrimidine ring, where the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically larger at the C4 position, rendering it more electrophilic.[4] The Meisenheimer intermediate formed during C4 attack also benefits from better negative charge delocalization.[3] However, this inherent selectivity is highly sensitive to various factors and can be altered or even reversed.[2][3][6]

Q2: What key factors influence the regioselectivity of SNAr reactions on this substrate?

A2: Several factors can significantly impact the C4 versus C2 selectivity in reactions of substituted dichloropyrimidines, and these principles are applicable to difluoropyrimidines as well:

  • Substituents on the Pyrimidine Ring:

    • Electron-Donating Groups (EDGs) at C6: The presence of the methyl group at the C6 position on your substrate is an EDG. EDGs can alter the LUMO distribution, making the C2 position more susceptible to nucleophilic attack and thus favoring C2 substitution.[2][3][4]

    • Electron-Withdrawing Groups (EWGs) at C5: The chloro group at the C5 position is an EWG. This generally enhances the inherent preference for C4 substitution.[4]

  • Nature of the Nucleophile: The structure and properties of the incoming nucleophile play a critical role. For instance, while many nucleophiles prefer the C4 position, certain tertiary amines have been shown to exhibit high selectivity for the C2 position, especially with an EWG at C5.[4][7]

  • Reaction Conditions: Temperature, solvent, and the choice of base can all influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio.[4]

  • Catalysis: The use of catalysts, such as palladium complexes in amination reactions, can strongly direct the selectivity, often favoring the C4-substituted product.[4][5]

Q3: Why am I getting a mixture of C2 and C4 substituted isomers?

A3: Obtaining a mixture of isomers is a common challenge with substituted pyrimidines.[2][4][6] In the case of this compound, you have competing electronic effects: the C6-methyl group directing towards C2 and the C5-chloro group enhancing the natural preference for C4. This balance can easily lead to a mixture of products. The specific nucleophile and reaction conditions will determine the final ratio of isomers.

Troubleshooting Guide

Problem: My reaction is non-selective and produces a difficult-to-separate mixture of C4 and C2 isomers.

This is a frequent issue when the inherent electronic preferences of the pyrimidine ring are perturbed by multiple substituents. Here are some strategies to improve regioselectivity:

Strategy 1: Optimization of Reaction Conditions

Systematically screen reaction parameters to favor one isomer.

  • Temperature: Lowering the reaction temperature may favor the kinetically controlled product. Run the reaction at 0 °C or even -78 °C and monitor the progress.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states. Screen a range of solvents from polar aprotic (e.g., THF, acetonitrile) to nonpolar (e.g., toluene, dioxane).

  • Base: If a base is used, its strength and steric bulk can affect the regioselectivity. Compare results with organic bases (e.g., DIPEA, DBU) versus inorganic bases (e.g., K2CO3, Cs2CO3).

dot

G cluster_0 Troubleshooting Workflow for Poor Regioselectivity start Poor Regioselectivity: Mixture of C2/C4 Isomers cond_screening Systematic Condition Screening start->cond_screening temp Vary Temperature (e.g., RT, 0°C, -78°C) cond_screening->temp solvent Screen Solvents (e.g., THF, ACN, Toluene) cond_screening->solvent base Test Different Bases (e.g., DIPEA, K2CO3) cond_screening->base analysis Analyze Isomer Ratio (e.g., by NMR, LC-MS) temp->analysis solvent->analysis base->analysis decision Is Selectivity Improved? analysis->decision end_good Proceed with Optimized Conditions decision->end_good Yes alt_strategy Consider Alternative Strategies (e.g., Catalyst, Nucleophile Modification) decision->alt_strategy No

Caption: Workflow for optimizing reaction conditions.

Strategy 2: Modifying the Nucleophile or Substrate

If optimizing conditions is insufficient, altering the reactants may be necessary.

  • Steric Hindrance: Increasing the steric bulk of the nucleophile may favor attack at the less hindered position.

  • Alternative Nucleophiles: Certain nucleophiles have an inherent preference. For example, some studies have shown that tertiary amines can favor C2 substitution.[7]

Strategy 3: Catalyst-Controlled Reaction

For specific transformations like C-N or C-C bond formation, a catalyst can override the substrate's inherent bias.

  • Palladium-Catalyzed Amination: Palladium catalysts, particularly with specific ligands, have been shown to strongly favor the formation of the C4-substituted product in reactions of 2,4-dichloropyrimidines.[5] This approach could be adapted for your substrate.

G

References

Stability issues and degradation pathways of fluorinated pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated pyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common stability issues and degradation pathways of key fluorinated pyrimidines: 5-Fluorouracil (5-FU), Capecitabine, Tegafur, and Trifluridine.

5-Fluorouracil (5-FU)

Question 1: I'm observing precipitation in my 5-FU solution. What could be the cause and how can I prevent it?

Answer: Precipitation of 5-FU is a common issue, primarily caused by improper pH and temperature conditions. 5-FU has poor solubility in acidic environments.

  • pH: 5-FU is more stable and soluble in alkaline solutions. The pH of the solution should be maintained above 8.5 to prevent precipitation. In acidic solutions, hydrolysis is more noticeable.[1]

  • Temperature: Low temperatures can cause crystallization. For example, at 4°C, crystallization can occur within 24-48 hours, depending on the concentration.[2] Storing solutions at a controlled room temperature (around 21°C-25°C) in the dark can improve stability.[2]

Troubleshooting Steps:

  • Ensure your solvent is appropriately buffered to an alkaline pH (e.g., using sodium hydroxide to adjust the pH to around 9.4).[2]

  • Avoid refrigeration of 5-FU solutions unless specifically instructed by a validated protocol for a particular formulation.[2]

  • If you need to store the solution, check for the formation of microcrystals before use.

  • When preparing solutions, ensure the 5-FU is fully dissolved before use. Sonication can aid in dissolving the compound.[2][3]

Question 2: I am concerned about the degradation of 5-FU in my experiments. What are the main degradation pathways and products?

Answer: 5-FU degrades primarily through hydrolysis, and the degradation pathway can be influenced by the solvent.

  • In Sodium Hydroxide (NaOH) Solutions: The initial step is the hydration of the C5-C6 double bond, leading to 5,6-dihydro-5-fluoro-6-hydroxyuracil. This can then undergo defluorination to form 5-hydroxyuracil or ring cleavage to produce 2-fluoro-3-hydroxy-3-ureidopropanoic acids. Further breakdown releases urea and 2-fluoro-3-oxopropanoic acid (FOPA), which can decarboxylate to form fluoroacetaldehyde (Facet).[4] Both FOPA and Facet are known to be cardiotoxic.[4]

  • In Tris Buffer: The degradation pathway is similar to that in NaOH. However, Tris can react with the aldehyde degradation products (FOPA and Facet) to form stable oxazolidine adducts at pH 8.5. These adducts can release the free aldehydes at physiological pH, which may contribute to higher cardiotoxicity.[4]

Question 3: My analytical results for 5-FU are inconsistent. What are some common HPLC-related issues?

Answer: Inconsistent HPLC results can stem from various factors related to the mobile phase, column, detector, or sample preparation.

  • Peak Tailing/Fronting: This can be caused by interactions between the analyte and the stationary phase, a void in the column, or an inappropriate mobile phase pH.

  • Ghost Peaks: These can appear due to impurities in the mobile phase, sample carryover from a previous injection, or degradation of the sample in the autosampler.

  • Baseline Drift: This may be caused by a non-homogeneous mobile phase, column contamination, or temperature fluctuations.[5]

  • Retention Time Shifts: Inconsistent mobile phase composition, temperature changes, or column degradation can lead to shifts in retention times.

Troubleshooting Tips:

  • Ensure the mobile phase is well-mixed and degassed.

  • Use a guard column to protect your analytical column from contaminants.

  • Always filter your samples before injection.

  • Regularly perform system suitability tests to ensure your HPLC system is performing correctly.

  • If you suspect column degradation, try washing it with a strong solvent or replacing it.

Capecitabine

Question 1: How does Capecitabine convert to 5-FU, and what are the key enzymes involved?

Answer: Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to the active drug, 5-FU.[6][7]

  • Hydrolysis: In the liver, carboxylesterases (CES1A1 and CES2) hydrolyze the carbamate side chain of capecitabine to form 5'-deoxy-5-fluorocytidine (5'-DFCR).[6][8]

  • Deamination: Cytidine deaminase, present in the liver and tumor tissues, converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR).[3][7]

  • Phosphorolysis: Finally, thymidine phosphorylase, which is found in higher concentrations in tumor cells, converts 5'-DFUR to 5-FU.[3][7]

This tumor-selective activation is a key feature of capecitabine's mechanism of action.[3]

Question 2: What are the primary degradation pathways for Capecitabine outside of its enzymatic conversion?

Answer: Capecitabine is susceptible to degradation under certain stress conditions, primarily acid hydrolysis and high temperatures.[9] Forced degradation studies have shown that capecitabine degrades under acidic conditions, and at temperatures exceeding 100°C. The degradation kinetics for acid hydrolysis, alkaline hydrolysis, and oxidative degradation have been shown to follow first-order kinetics.[9]

Tegafur

Question 1: What is the mechanism of action of Tegafur?

Answer: Tegafur is a prodrug of 5-fluorouracil.[4] After administration, it is gradually metabolized to 5-FU in the body.[4] To enhance its efficacy, tegafur is often combined with other agents. For instance, in the combination drug tegafur/uracil, uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the enzyme that degrades 5-FU. This inhibition leads to higher and more sustained concentrations of 5-FU.[4][10]

Trifluridine

Question 1: What are the recommended storage conditions for Trifluridine solutions?

Answer: Trifluridine ophthalmic solutions should be stored under refrigeration between 2°C and 8°C (36°F to 46°F).[11] It is important to protect it from light.

Question 2: How stable is Trifluridine in aqueous solutions?

Answer: Trifluridine is relatively stable in aqueous solution. Accelerated stability studies predict a shelf life of over 30 years at 4°C for a 10% loss of the drug. However, it is susceptible to degradation under heat, and steam sterilization can cause extensive breakdown.[12] The degradation kinetics and pathways can differ in the presence of buffers like borate and phosphate.[12] In borate buffers, hydroxide ion attack is suppressed.[12]

Data Presentation: Stability of Fluorinated Pyrimidines

The following tables summarize the available quantitative data on the stability of fluorinated pyrimidines under various conditions.

Table 1: Stability of 5-Fluorouracil under Different pH and Temperature Conditions

pHTemperature (°C)Rate Constant (k)Half-life (t½)Observations
5.03725 min⁻¹-Noticeable hydrolysis.[1]
6.03714 min⁻¹-Noticeable hydrolysis.[1]
7.03720 min⁻¹-Noticeable hydrolysis.[1]
7.437--Disappeared hydrolysis in alkaline solution.[1]
8.037--Disappeared hydrolysis in alkaline solution.[1]
9.44--Crystallization observed within 24-48 hours depending on concentration.[2]
9.421->14 daysStored in the dark, degradation did not exceed 2% after 7 days for 50 mg/ml solutions. A 10% loss was noted after 14 days.[2]
9.437--Stable for at least 7 days in portable infusion pumps.[13]

Table 2: Enzymatic Hydrolysis of Capecitabine

EnzymeCatalytic Efficiency (kcat/Km) (min⁻¹ mM⁻¹)
Carboxylesterase (CES) 1A114.7[6][8]
Carboxylesterase (CES) 212.9[6][8]

Table 3: Stability of Trifluridine

ConditionObservation
Aqueous Solution at 4°CPredicted shelf life of over 30 years for 10% loss.[12]
Steam SterilizationCauses extensive breakdown.[12]
Borate and Phosphate Buffers (pH 4-8)Considerable differences in degradation kinetics and routes.[12]

Experimental Protocols

Protocol: Stability Indicating RP-HPLC Method for 5-Fluorouracil

This protocol provides a general framework for assessing the stability of 5-FU using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials and Reagents:

  • 5-Fluorouracil reference standard

  • HPLC grade water

  • HPLC grade methanol or acetonitrile

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • 0.45 µm syringe filters

2. Chromatographic Conditions (Example): [14][15][16]

  • HPLC System: A system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., 50 mM KH₂PO₄, pH adjusted to 5.0) and an organic solvent like methanol or acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or 266 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve the 5-FU reference standard in the mobile phase or a suitable solvent (e.g., water) to obtain a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-100 µg/mL).

  • Sample Preparation: Dilute the 5-FU samples to be tested with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter all solutions through a 0.45 µm syringe filter before injection.

4. Forced Degradation Studies (Stress Testing): [14][17]

  • Acid Hydrolysis: Dissolve 5-FU in HCl solution (e.g., 0.1N to 5N) and reflux for a specified period (e.g., 8-48 hours). Neutralize the solution before injection.

  • Alkaline Hydrolysis: Dissolve 5-FU in NaOH solution (e.g., 0.1N) and reflux (e.g., for 8 hours). Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve 5-FU in a hydrogen peroxide solution (e.g., 3-30%) and keep at room temperature for a specified time (e.g., 24 hours).

  • Thermal Degradation: Store the 5-FU solution at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Photodegradation: Expose the 5-FU solution to a light source as per ICH Q1B guidelines.

5. Analysis and Data Interpretation:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the stressed and unstressed sample solutions.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent 5-FU peak.

  • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent drug peak.

  • Quantify the amount of 5-FU remaining in the samples using the calibration curve.

Visualizations

Degradation and Metabolic Pathways

Fluoropyrimidine_Metabolic_and_Degradation_Pathways cluster_capecitabine Capecitabine Metabolism cluster_5fu_degradation 5-FU Degradation cluster_5fu_hydrolysis 5-FU Hydrolysis (Alkaline) Capecitabine Capecitabine 5'-DFCR 5'-DFCR Capecitabine->5'-DFCR Carboxylesterases (CES1A1, CES2) 5'-DFUR 5'-DFUR 5'-DFCR->5'-DFUR Cytidine Deaminase 5-FU 5-FU 5'-DFUR->5-FU Thymidine Phosphorylase Dihydro-5-FU Dihydro-5-FU 5-FU->Dihydro-5-FU DPD 5,6-dihydro-5-fluoro-6-hydroxyuracil 5,6-dihydro-5-fluoro-6-hydroxyuracil 5-FU->5,6-dihydro-5-fluoro-6-hydroxyuracil Hydration FUPA FUPA Dihydro-5-FU->FUPA DPYS F-β-Alanine F-β-Alanine FUPA->F-β-Alanine UPB1 FOPA FOPA 5,6-dihydro-5-fluoro-6-hydroxyuracil->FOPA Ring Cleavage Fluoroacetaldehyde Fluoroacetaldehyde FOPA->Fluoroacetaldehyde Decarboxylation

Caption: Metabolic activation of Capecitabine and degradation pathways of 5-Fluorouracil.

Experimental Workflow: Stability Indicating HPLC Method Development

HPLC_Method_Development_Workflow start Start: Define Analytical Requirements method_dev Method Development (Column, Mobile Phase, Detector) start->method_dev forced_deg Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) method_dev->forced_deg specificity Assess Specificity: Resolve Degradants from Parent Drug forced_deg->specificity validation Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision, Robustness) specificity->validation Resolved optimization Optimize Method specificity->optimization Not Resolved routine_analysis Routine Stability Testing validation->routine_analysis optimization->method_dev Re-develop

Caption: Workflow for developing a stability-indicating HPLC method for fluorinated pyrimidines.

Signaling Pathways Affected by 5-Fluorouracil

5FU_Signaling_Pathways cluster_dna_rna Nucleic Acid Damage cluster_signaling Downstream Signaling cluster_outcome Cellular Outcome 5-FU 5-FU DNA Damage DNA Damage 5-FU->DNA Damage RNA Dysfunction RNA Dysfunction 5-FU->RNA Dysfunction p53 p53 Pathway DNA Damage->p53 NFkB NF-κB Pathway RNA Dysfunction->NFkB JAK_STAT JAK/STAT Pathway RNA Dysfunction->JAK_STAT Wnt Wnt Pathway RNA Dysfunction->Wnt Apoptosis Apoptosis p53->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest NFkB->Apoptosis Drug Resistance Drug Resistance NFkB->Drug Resistance JAK_STAT->Drug Resistance Wnt->Drug Resistance

Caption: Key signaling pathways modulated by 5-Fluorouracil leading to various cellular outcomes.

References

Troubleshooting guide for Suzuki coupling with 5-Chloro-2,4-difluoro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-Chloro-2,4-difluoro-6-methylpyrimidine.

Troubleshooting Guide

This section addresses specific issues encountered during the experiment in a direct question-and-answer format.

Q: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary causes and potential solutions?

A: Low or no yield in this reaction is a common problem primarily due to the low reactivity of the C-Cl bond and the electron-deficient nature of the pyrimidine ring. Aryl chlorides are the most challenging coupling partners in Suzuki reactions.[1][2] Here are the key areas to investigate:

  • Inactive Catalyst System: The C-Cl bond requires a highly active palladium catalyst for efficient oxidative addition, which is often the rate-limiting step.[1][3] Standard catalysts like Pd(PPh₃)₄ may be ineffective for this substrate.[3]

    • Solution: Employ a more robust catalytic system. Use a Pd(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr). These ligands promote the oxidative addition step for less reactive chlorides.[1][4][5]

  • Suboptimal Base or Solvent: The base activates the boronic acid, and its strength and solubility are critical.[6][7] The solvent system must solubilize all components and facilitate the catalytic cycle.

    • Solution: Screen different bases and solvents. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[4][8] Aprotic polar solvents such as 1,4-dioxane, toluene, or DMF, often with a small amount of water, are typically used.[9][10][11] The choice of solvent can be critical for success.[12]

  • Catalyst Inhibition: The nitrogen atoms on the pyrimidine ring are Lewis basic and can coordinate to the palladium center, inhibiting its catalytic activity.[3][4]

    • Solution: The use of sterically hindered ligands, as mentioned above, can prevent the pyrimidine nitrogen from binding to the palladium and poisoning the catalyst.

Q: I am observing significant formation of side products in my reaction. What are these byproducts and how can I minimize them?

A: The most common side reactions competing with your desired coupling are protodeboronation, homocoupling, and dehalogenation.[3][13]

Side Product Cause Mitigation Strategies
Protodeboronation The boronic acid is replaced by a proton from the solvent (especially water) or trace acid/base impurities.[14][15] This is common with electron-deficient heteroaryl boronic acids.• Use fresh, high-purity boronic acid. • Minimize water content or consider anhydrous conditions.[16] • Use a non-aqueous base or carefully control the pH. • Avoid unnecessarily high temperatures.
Homocoupling Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen or incomplete reduction of a Pd(II) precatalyst.[13]• Thoroughly degas all solvents and reagents. • Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. • Use a direct Pd(0) source or ensure conditions are optimal for in-situ reduction of a Pd(II) source.
Dehalogenation The starting this compound is reduced to 2,4-difluoro-6-methylpyrimidine. This can occur if a hydride source is present.[3][13]• Ensure the reaction is performed under an inert atmosphere. • Select a solvent less prone to acting as a hydride source.
Q: My reaction starts but stalls before completion, leaving a significant amount of starting material. What could be causing this?

A: A stalled reaction typically points towards catalyst deactivation or poor reagent stability/solubility.

  • Catalyst Deactivation: The active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black, especially at high temperatures or if oxygen is present.[17]

    • Solution: Ensure rigorous degassing and a robust inert atmosphere.[17] Consider a more stable catalyst system (e.g., a pre-formed catalyst with a bulky ligand) or slightly lower reaction temperatures.

  • Boronic Acid Instability: Boronic acids can degrade over the course of the reaction, particularly at elevated temperatures, leading to the formation of boroxines or other inactive species.[13]

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. If the reaction is slow, consider adding the boronic acid in portions.

  • Insolubility: A reagent or intermediate may have poor solubility in the chosen solvent system, causing it to precipitate and effectively halt the reaction.[17]

    • Solution: Try a different solvent or solvent mixture to improve solubility. For example, switching from dioxane/water to toluene or DMF might be effective.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?

A: Given the unreactive nature of the C-Cl bond, a robust set of initial conditions is required. The following table provides a reliable starting point for optimization.

Parameter Recommended Conditions Rationale & Considerations
Palladium Precursor Pd₂(dba)₃ (1-3 mol%)A common and effective Pd(0) source that requires a ligand for activation.
Ligand SPhos or XPhos (2-6 mol%)Bulky, electron-rich phosphine ligands are essential for activating the C-Cl bond.
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base that effectively promotes transmetalation and can minimize side reactions.[8]
Solvent System 1,4-Dioxane/H₂O (e.g., 5:1) or TolueneA polar aprotic solvent is standard. A small amount of water can be beneficial, but should be optimized to avoid protodeboronation.[18]
Temperature 80-110 °CHigher temperatures are generally needed for C-Cl bond activation, but should be balanced against reagent stability.
Atmosphere Inert (Argon or Nitrogen)Absolutely critical to prevent catalyst oxidation and homocoupling side reactions.[17]
Q2: How do I select the appropriate palladium catalyst and ligand?

A: The choice is dictated by the C-Cl bond's low reactivity. You need a catalytic system known for C-Cl activation.[1] Start with a combination of a palladium(0) precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand from the "Buchwald ligands" family (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand like IPr.[4][5] Pre-formed catalysts that already incorporate these ligands (e.g., SPhos-Pd-G3) are also excellent, often more stable choices.

Q3: What is the role of the base and solvent in this specific coupling?

A: The base has a critical role: it reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which is necessary for the transmetalation step of the catalytic cycle.[6][7] For this challenging substrate, a strong base like K₃PO₄ is recommended to ensure the boronate forms efficiently. The solvent must dissolve the organic substrate, the boronic acid, and the base to allow the reaction to proceed. The polarity and composition of the solvent system (e.g., the ratio of dioxane to water) can dramatically influence reaction rates and yields.[12][18]

Q4: Can microwave irradiation improve my reaction?

A: Yes, absolutely. Microwave-assisted Suzuki couplings are highly effective for challenging substrates like chloro-pyrimidines. The rapid heating can significantly shorten reaction times (often from hours to minutes) and improve yields, sometimes even with lower catalyst loadings.[10][19] If you are struggling with thermal heating, microwave irradiation is a powerful alternative to explore.

Experimental Protocols

General Procedure for Suzuki Coupling (Thermal Heating)

This protocol is a general starting point and requires optimization for specific boronic acids.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three to five times to ensure all oxygen is removed.[8]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the previously degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[8]

Visualizations

Troubleshooting_Workflow Start Problem Identified LowYield Low or No Yield Start->LowYield SideProducts Side Products Observed Start->SideProducts StalledRxn Reaction Stalls Start->StalledRxn Cause_Catalyst Cause: Inactive Catalyst System? LowYield->Cause_Catalyst Check Catalyst Cause_SideRxn Cause: Competing Side Reaction? SideProducts->Cause_SideRxn Cause_Deactivation Cause: Catalyst Deactivation? StalledRxn->Cause_Deactivation Cause_Conditions Cause: Suboptimal Conditions? Cause_Catalyst->Cause_Conditions No Sol_Catalyst Solution: - Use Pd₂(dba)₃ + Bulky Ligand (SPhos, XPhos) - Use NHC Ligand (IPr) - Try Pre-formed Catalyst Cause_Catalyst->Sol_Catalyst Yes Sol_Conditions Solution: - Screen Bases (K₃PO₄, Cs₂CO₃) - Screen Solvents (Dioxane, Toluene) - Increase Temperature / Use Microwave Cause_Conditions->Sol_Conditions Yes Sol_SideRxn Solution: - Rigorous Degassing (Inert atm.) - Use Fresh Boronic Acid - Optimize Base/Water Content Cause_SideRxn->Sol_SideRxn Sol_Deactivation Solution: - Ensure Inert Atmosphere - Use More Stable Catalyst - Check Reagent Solubility/Stability Cause_Deactivation->Sol_Deactivation

Caption: A workflow diagram for troubleshooting common Suzuki coupling issues.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Deactivated Deactivated Catalyst (e.g., Palladium Black) Pd0->Deactivated Catalyst Inhibition/ Decomposition PdII_Aryl Aryl-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Aryl-Pd(II)-R(L₂) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Product (Ar-R) RedElim->Product ArylCl 5-Chloro-pyrimidine (Ar-Cl) ArylCl->OxAdd Boronic Boronic Acid (R-B(OH)₂) + Base Boronic->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

How to manage moisture-sensitive reactions with 5-Chloro-2,4-difluoro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and utilizing 5-Chloro-2,4-difluoro-6-methylpyrimidine in moisture-sensitive reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, particularly in the context of moisture-sensitive reactions like palladium-catalyzed cross-couplings.

Problem Potential Cause Recommended Solution
Low or No Product Yield Reagent Decomposition: The primary cause is often the hydrolysis of this compound due to the presence of moisture.Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and reagents. Perform the reaction under a positive pressure of an inert gas (e.g., Nitrogen or Argon).
Catalyst Inactivity: In palladium-catalyzed reactions, the catalyst can be sensitive to air and moisture.Use fresh, high-quality palladium catalysts and ligands. Degas all solvents thoroughly before use.
Incomplete Reaction: The reaction may not have reached completion.Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or adding a fresh portion of the catalyst.
Formation of Side Products Hydrolysis of Starting Material: The presence of water can lead to the formation of 5-chloro-2,4-dihydroxy-6-methylpyrimidine.Follow strict anhydrous techniques. The use of a glovebox for handling the reagent is ideal.
Protodeboronation (in Suzuki reactions): Boronic acids can be unstable in the presence of excess water or base, leading to the formation of an undesired C-H bond instead of the desired C-C bond.Use anhydrous solvents and consider using a non-aqueous base. Minimize the amount of water in the reaction mixture if it is required for solubility.
Inconsistent Results Variable Moisture Content: Inconsistent application of anhydrous techniques can lead to varying levels of reagent decomposition.Standardize your procedure for drying glassware, solvents, and handling reagents under inert atmosphere.
Reagent Purity: Impurities in the starting material or other reagents can interfere with the reaction.Use reagents from a reliable source and check their purity before use.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to moisture?

A1: this compound is highly sensitive to moisture. The fluorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution by water, leading to hydrolysis. This will result in the formation of less reactive hydroxy-pyrimidine species and will significantly impact the yield of your desired product. Therefore, it is crucial to employ stringent anhydrous techniques when handling this compound.

Q2: What is the primary product of hydrolysis of this compound?

A2: The primary hydrolysis product is 5-chloro-2,4-dihydroxy-6-methylpyrimidine. The two fluorine atoms are replaced by hydroxyl groups. This dihydroxy-pyrimidine is generally unreactive in many subsequent coupling reactions.

Q3: How can I confirm if my this compound has degraded due to moisture?

A3: You can use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of the hydrolysis product, 5-chloro-2,4-dihydroxy-6-methylpyrimidine. A change in the physical appearance of the starting material (e.g., from a clear liquid or low melting solid to a different solid) can also be an indicator of degradation.

Q4: What are the best practices for storing this compound?

A4: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox). It is advisable to store it in a cool, dry place.

Q5: Can I use solvents that are not certified "anhydrous"?

A5: It is strongly recommended to use commercially available anhydrous solvents or to properly dry your solvents before use. Even small amounts of water can significantly affect the outcome of your reaction. Standard laboratory procedures for drying solvents, such as distillation over a suitable drying agent, should be followed.

Experimental Protocols

Protocol 1: General Procedure for Handling this compound under Anhydrous Conditions

This protocol outlines the essential steps for setting up a reaction using moisture-sensitive reagents.

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be either oven-dried at 120 °C for at least 4 hours or flame-dried under a vacuum.

  • Inert Atmosphere Setup: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas (Nitrogen or Argon). This is typically done using a Schlenk line or a balloon filled with the inert gas.

  • Reagent Transfer: this compound and other moisture-sensitive reagents should be handled under the inert atmosphere. If it is a liquid, use a dry syringe to transfer it. If it is a solid, transfer it in a glovebox or under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Reaction Execution: Maintain a positive pressure of the inert gas throughout the reaction. If the reaction requires heating, use an oil bath with a temperature controller.

  • Work-up: Quench the reaction using appropriate methods, keeping in mind that subsequent aqueous work-up will expose the products to water.

Protocol 2: Example of a Moisture-Sensitive Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a representative example of a reaction where the moisture sensitivity of this compound is critical.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the arylboronic acid (1.2 equivalents), a suitable base (e.g., anhydrous potassium carbonate, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with dry Argon three times.

  • Reagent Addition: Under a positive pressure of Argon, add this compound (1.0 equivalent) via a dry syringe.

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane) via cannula or syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware (Oven or Flame-Dry) prep_inert Set up Inert Atmosphere (N2/Ar) prep_glass->prep_inert prep_reagents Prepare Anhydrous Reagents & Solvents add_reagents Add Reagents under Inert Atmosphere prep_reagents->add_reagents prep_inert->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent run_reaction Run Reaction (Stirring, Heating) add_solvent->run_reaction quench Quench Reaction run_reaction->quench extract Aqueous Extraction quench->extract purify Purify Product (e.g., Chromatography) extract->purify

Caption: General experimental workflow for moisture-sensitive reactions.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Moisture Contamination? start->cause1 cause2 Catalyst Inactive? start->cause2 cause3 Incomplete Reaction? start->cause3 sol1 Implement Strict Anhydrous Techniques cause1->sol1 Check for Hydrolysis (TLC, LC-MS) sol2 Use Fresh Catalyst & Degas Solvents cause2->sol2 Observe for Catalyst Precipitation sol3 Monitor Reaction & Optimize Conditions (Temp, Time) cause3->sol3 Analyze Reaction Mixture

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Interpreting Complex NMR Spectra of 5-Chloro-2,4-difluoro-6-methylpyrimidine and Related Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 5-Chloro-2,4-difluoro-6-methylpyrimidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does the 1H NMR spectrum of my this compound sample show a complex multiplet for the methyl group instead of a sharp singlet?

A1: The complexity of the methyl signal arises from long-range couplings to the fluorine atoms on the pyrimidine ring. In this compound, the methyl protons (H) can couple with the fluorine atoms at positions 2 and 4 (19F). This results in a splitting of the methyl signal into a more complex pattern, such as a doublet of doublets or a triplet, depending on the magnitude of the respective coupling constants (J-values). Even small molecules with fluorine can exhibit complex 1H NMR spectra due to spin-spin coupling.[1]

Q2: I am observing broad peaks in my 1H NMR spectrum. What are the potential causes and solutions?

A2: Broad peaks in an NMR spectrum can be caused by several factors:

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity, resulting in broader lines.[2] Diluting the sample may improve resolution.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic ions can cause significant line broadening. Filtering the sample through a plug of Celite or passing it through a short column of silica gel can help remove these impurities.

  • Chemical Exchange: If your compound is in equilibrium between two or more conformations on the NMR timescale, the peaks can broaden. Acquiring the spectrum at a different temperature (either higher or lower) can often resolve this issue by either speeding up the exchange to an average signal or slowing it down to observe distinct signals for each conformer.

  • Poor Shimming: The homogeneity of the magnetic field greatly affects spectral resolution. Ensure the instrument is properly shimmed before acquiring the data.

Q3: How can I differentiate between 1H-1H and 1H-19F couplings in my spectrum?

A3: Distinguishing between proton-proton and proton-fluorine couplings can be challenging. A key technique is to acquire a 1H spectrum with 19F decoupling.[1] In this experiment, the fluorine nuclei are irradiated, which removes their coupling to the protons. By comparing the 19F-decoupled spectrum with the standard 1H spectrum, you can identify which splittings are due to 1H-19F coupling.[1]

Q4: My sample is not soluble in common deuterated solvents like CDCl3. What are my options?

A4: If solubility is an issue, you can try a variety of other deuterated solvents. For polar compounds, acetone-d6, DMSO-d6, or methanol-d4 are good alternatives.[3] For nonpolar compounds, benzene-d6 can be effective. Changing the solvent can also sometimes help to resolve overlapping signals in the spectrum.[3]

Troubleshooting Guides

Guide 1: Poor Spectral Resolution and Line Shape

This guide provides a workflow for troubleshooting poor resolution in your NMR spectrum.

troubleshooting_resolution start Poor Resolution/ Broad Peaks check_concentration Check Sample Concentration start->check_concentration dilute_sample Dilute Sample check_concentration->dilute_sample If too concentrated check_impurities Check for Paramagnetic Impurities check_concentration->check_impurities If concentration is optimal dilute_sample->check_impurities filter_sample Filter through Celite/ Short Silica Plug check_impurities->filter_sample If impurities suspected check_shimming Re-shim the Spectrometer check_impurities->check_shimming If no impurities suspected filter_sample->check_shimming acquire_new_spectrum Acquire New Spectrum check_shimming->acquire_new_spectrum

References

Challenges in the scale-up of 5-Chloro-2,4-difluoro-6-methylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful scale-up synthesis of 5-Chloro-2,4-difluoro-6-methylpyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, categorized by reaction step.

Step 1: Chlorination of 6-Methyluracil to 5-Chloro-6-methyluracil
Issue Possible Cause(s) Troubleshooting Suggestions
Low Yield of 5-Chloro-6-methyluracil Incomplete reaction; Suboptimal reaction temperature; Inefficient chlorinating agent.- Monitor reaction progress using TLC or HPLC to ensure completion.- Optimize temperature; gradual heating may improve yield.- Consider alternative chlorinating agents such as N-chlorosuccinimide (NCS) in an appropriate solvent.
Formation of Dichloro Byproducts Over-chlorination due to harsh reaction conditions or excess chlorinating agent.- Carefully control the stoichiometry of the chlorinating agent.- Maintain a consistent reaction temperature; avoid localized overheating.- Consider a milder chlorinating agent.
Difficult Purification Presence of unreacted starting material and multiple halogenated byproducts.- Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective for removing unreacted 6-methyluracil.[1][2]- Column chromatography may be necessary if multiple byproducts are present.
Step 2: Conversion to 5-Chloro-2,4-dichloro-6-methylpyrimidine
Issue Possible Cause(s) Troubleshooting Suggestions
Incomplete Conversion Insufficient amount or activity of phosphorus oxychloride (POCl₃); Reaction time too short.- Use a freshly opened or distilled bottle of POCl₃.- Ensure an adequate molar excess of POCl₃ is used.[3]- Extend the reaction time and monitor by TLC/HPLC until the starting material is consumed.
Product Decomposition High reaction temperatures; Presence of moisture.- Maintain the reaction temperature within the recommended range (typically 90-110°C).[3]- Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Handling and Quenching Issues Highly reactive nature of POCl₃.- Add POCl₃ to the reaction mixture slowly and carefully.- Quench the reaction by slowly and cautiously adding the reaction mixture to ice-water with vigorous stirring to manage the exothermic reaction.
Step 3: Fluorination to this compound
Issue Possible Cause(s) Troubleshooting Suggestions
Low Fluorination Efficiency Low reactivity of the fluorinating agent; Inappropriate solvent; Presence of water.- Use a highly active fluorinating agent such as spray-dried potassium fluoride (KF) or an alternative like Selectfluor™.[4][5]- Use a polar aprotic solvent like sulfolane, DMF, or acetonitrile to improve the solubility and reactivity of KF.[5]- Ensure anhydrous conditions as water can deactivate the fluorinating agent.
Formation of Mono-fluorinated Byproduct Incomplete reaction; Insufficient fluorinating agent.- Increase the molar equivalent of the fluorinating agent.- Increase the reaction temperature and/or time while monitoring for product degradation.- Consider using a more reactive fluorinating agent.
Product Isomerization or Degradation High reaction temperatures.- Optimize the reaction temperature to be high enough for efficient fluorination but low enough to prevent side reactions.- Stepwise temperature programming might be beneficial.
Difficult Product Isolation Similar polarities of the desired product and byproducts.- Careful fractional distillation under reduced pressure may separate the desired product.- Preparative HPLC or column chromatography with a suitable solvent system can be employed for purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the scale-up of this compound?

A1: A common and scalable route starts from 6-methyluracil. The key steps are:

  • Chlorination of 6-methyluracil at the C5 position to yield 5-chloro-6-methyluracil.

  • Conversion of 5-chloro-6-methyluracil to 5-chloro-2,4-dichloro-6-methylpyrimidine using a strong chlorinating agent like phosphorus oxychloride.[3]

  • Nucleophilic fluorination of 5-chloro-2,4-dichloro-6-methylpyrimidine to the final product using a fluoride source like potassium fluoride.[5][6]

Q2: What are the critical safety precautions to take during this synthesis?

A2: Several steps involve hazardous reagents:

  • Phosphorus oxychloride (POCl₃): It is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is dry.

  • Chlorinating agents: These can be toxic and corrosive. Use with adequate ventilation and PPE.

  • Fluorinating agents: Some can be toxic. Handle with care and appropriate PPE. The reactions can be exothermic, so proper temperature control is crucial.

Q3: How can I monitor the progress of each reaction step effectively?

A3: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods.

  • TLC: A quick and easy way to get a qualitative assessment of the reaction progress. Use a suitable solvent system to achieve good separation between the starting material, intermediates, and the product.

  • HPLC: Provides quantitative data on the conversion of starting material and the formation of the product and byproducts. This is particularly important for optimizing reaction conditions during scale-up.

Q4: What are the most common impurities, and how can they be removed?

A4: Common impurities include:

  • Unreacted starting materials: Can often be removed by recrystallization.[1][2]

  • Partially reacted intermediates: For example, mono-fluorinated pyrimidines in the final step. These may require chromatographic separation or fractional distillation.

  • Isomers: Formation of isomers can be minimized by careful control of reaction conditions. Purification may require advanced separation techniques.

Q5: Are there any "green" chemistry alternatives for the hazardous reagents used?

A5: While traditional methods often rely on hazardous reagents, some greener alternatives are being explored. For instance, the use of less hazardous chlorinating and fluorinating agents is an active area of research. However, for large-scale production, the efficiency and cost-effectiveness of established methods often prevail.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-6-methyluracil
  • Materials: 6-methyluracil, N-chlorosuccinimide (NCS), Acetic Acid.

  • Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methyluracil (1 equivalent) in glacial acetic acid. b. Add N-chlorosuccinimide (1.1 equivalents) portion-wise to the solution. c. Heat the reaction mixture to 80-90°C and stir for 4-6 hours. d. Monitor the reaction by TLC until the starting material is consumed. e. Cool the reaction mixture to room temperature. f. Pour the mixture into ice-water to precipitate the product. g. Filter the solid, wash with cold water, and dry under vacuum to obtain 5-chloro-6-methyluracil.

Protocol 2: Synthesis of 5-Chloro-2,4-dichloro-6-methylpyrimidine
  • Materials: 5-chloro-6-methyluracil, Phosphorus oxychloride (POCl₃), N,N-dimethylaniline (as a catalyst, optional).

  • Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere, add 5-chloro-6-methyluracil (1 equivalent). b. Carefully add phosphorus oxychloride (5-10 equivalents). A catalytic amount of N,N-dimethylaniline can be added. c. Heat the mixture to reflux (around 100-110°C) and maintain for 8-12 hours.[3] d. Monitor the reaction by HPLC. e. After completion, cool the reaction mixture to room temperature. f. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. g. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). h. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Synthesis of this compound
  • Materials: 5-chloro-2,4-dichloro-6-methylpyrimidine, Spray-dried Potassium Fluoride (KF), Sulfolane.

  • Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere, add spray-dried potassium fluoride (3-4 equivalents). b. Add anhydrous sulfolane to the flask. c. Add 5-chloro-2,4-dichloro-6-methylpyrimidine (1 equivalent) to the suspension. d. Heat the reaction mixture to 120-150°C for 12-24 hours. e. Monitor the reaction by GC-MS or HPLC. f. After completion, cool the reaction mixture. g. Dilute the mixture with a suitable organic solvent and filter to remove excess KF. h. Wash the filtrate with water to remove the sulfolane. i. Dry the organic layer and concentrate under reduced pressure. j. Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields based on literature for analogous transformations. These values should be considered as a starting point for optimization.

Reaction Step Key Reagents Typical Molar Ratio (Target:Reagent) Temperature (°C) Time (h) Approx. Yield (%)
Chlorination 6-methyluracil, NCS1 : 1.180 - 904 - 670 - 85
Dichlorination 5-chloro-6-methyluracil, POCl₃1 : 5 - 10100 - 1108 - 1280 - 90
Fluorination Dichloro-intermediate, KF1 : 3 - 4120 - 15012 - 2460 - 75

Visualizations

Synthetic Pathway

Synthesis_Pathway A 6-Methyluracil B 5-Chloro-6-methyluracil A->B Chlorination (e.g., NCS) C 5-Chloro-2,4-dichloro- 6-methylpyrimidine B->C Dichlorination (POCl₃) D 5-Chloro-2,4-difluoro- 6-methylpyrimidine C->D Fluorination (e.g., KF)

Caption: Synthetic route to this compound.

Troubleshooting Workflow: Low Fluorination Yield

Troubleshooting_Fluorination decision decision process process issue issue solution solution start Low Yield in Fluorination Step decision1 Anhydrous conditions? start->decision1 Check Reaction Conditions issue1 Water present decision1->issue1 No decision2 Sufficient fluorinating agent? decision1->decision2 Yes solution1 Thoroughly dry all reagents and solvents issue1->solution1 Solution issue2 Incomplete reaction decision2->issue2 No decision3 Optimal temperature and time? decision2->decision3 Yes solution2 Increase molar ratio of fluorinating agent issue2->solution2 Solution issue3 Suboptimal kinetics decision3->issue3 No end Consider alternative fluorinating agent decision3->end Yes solution3 Increase temperature/time and monitor reaction issue3->solution3 Solution

Caption: Troubleshooting guide for low fluorination yield.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Chloro-2,4-difluoro-6-methylpyrimidine and Other Halopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a critical aspect of medicinal chemistry. Halogenated pyrimidines are versatile building blocks, and their reactivity dictates the strategic design of synthetic routes for novel therapeutics. This guide provides an objective comparison of the reactivity of 5-Chloro-2,4-difluoro-6-methylpyrimidine with other halopyrimidines, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The reactivity of halopyrimidines is primarily governed by the nature of the halogen, its position on the pyrimidine ring, and the electronic effects of other substituents. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack.

General Reactivity Trends in Halopyrimidines

Influence of the Halogen: The reactivity of the carbon-halogen (C-X) bond is inversely correlated with its bond dissociation energy. For SNAr and many cross-coupling reactions, the general order of reactivity is:

I > Br > Cl > F [1]

Iodopyrimidines are the most reactive, often requiring milder reaction conditions, while fluoropyrimidines are generally the least reactive.[1]

Influence of Halogen Position: The position of the halogen on the pyrimidine ring significantly impacts its reactivity due to the electronic influence of the ring nitrogens. The general order of electrophilicity and, consequently, reactivity in SNAr reactions is:

C4(6) > C2 > C5 [1][2]

The C4 and C6 positions are most susceptible to nucleophilic attack because the negative charge of the Meisenheimer intermediate is effectively stabilized by the ring nitrogens.[2] The C2 position is also activated, whereas the C5 position is the least reactive.[1][2]

Reactivity of this compound

In this compound, the reactivity of the halogen atoms is influenced by their position and the presence of other substituents. Based on general principles, the two fluorine atoms at the C2 and C4 positions are expected to be more susceptible to nucleophilic substitution than the chlorine atom at the C5 position. The fluorine at the C4 position is predicted to be the most reactive site for SNAr, followed by the fluorine at the C2 position. The chlorine at the C5 position is anticipated to be the least reactive towards nucleophilic substitution.

The methyl group at the C6 position will have a modest electronic effect on the reactivity of the adjacent halogen atoms.

Comparative Reactivity Data

For instance, in reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen nucleophiles, substitution occurs preferentially at the C4 position, followed by the C2 position.[3][4] This aligns with the general reactivity trend for halogen positions on the pyrimidine ring.

Halopyrimidine Derivative Reaction Type Typical Nucleophile/Coupling Partner Observed/Predicted Reactivity Trend Reference
2,4-DichloropyrimidineSNArAminesC4 chlorine is more reactive than C2 chlorine.[5]
5-Bromo-2-chloropyrimidineSuzuki CouplingArylboronic acidsThe C5-Br bond is more reactive than the C2-Cl bond.[6]
2,4,6-TrichloropyrimidineSNArAminesSequential substitution occurs, with C4/C6 being the most reactive sites.[4]
5-Chloro-2,4,6-trifluoropyrimidineSNArNitrogen NucleophilesReactivity order: C4-F > C2-F > C6-F. The C5-Cl is least reactive.[3][4]
This compound SNAr (Predicted) Amines, Alcohols, Thiols Predicted reactivity: C4-F > C2-F >> C5-Cl Inferred

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are representative protocols for common reactions involving halopyrimidines.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of a halopyrimidine with an amine nucleophile.

Materials:

  • Halopyrimidine (e.g., this compound) (1.0 eq)

  • Amine nucleophile (1.0-1.2 eq)

  • Base (e.g., DIPEA, Et3N) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile, THF, DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the halopyrimidine and the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Add the amine nucleophile to the solution, followed by the dropwise addition of the base.

  • Stir the reaction mixture at the appropriate temperature (ranging from 0 °C to room temperature) and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halopyrimidine with a boronic acid.

Materials:

  • Halopyrimidine (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3) (2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF)

Procedure:

  • In a Schlenk flask or microwave vial, combine the halopyrimidine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring for the specified time, while monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute it with an organic solvent.

  • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reactivity and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

sn_ar_pathway Halopyrimidine Halopyrimidine (e.g., this compound) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Halopyrimidine->Meisenheimer + Nucleophile Nucleophile Nucleophile (e.g., R-NH2) Product Substituted Pyrimidine Meisenheimer->Product - Leaving Group Leaving_Group Halide Ion (Leaving Group)

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Halopyrimidine, Nucleophile/Coupling Partner, Catalyst, Base Solvent Add Degassed Solvent Reactants->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (e.g., Chromatography) Dry->Purify

Caption: General Experimental Workflow for Halopyrimidine Functionalization.

References

A Comparative Guide to Purity Analysis of 5-Chloro-2,4-difluoro-6-methylpyrimidine: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. 5-Chloro-2,4-difluoro-6-methylpyrimidine, a crucial building block in the synthesis of various pharmaceutical compounds, demands precise and reliable analytical methods to quantify its purity and identify potential impurities. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this halogenated pyrimidine derivative. We will delve into the principles of each technique, present model experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

Principles of Analysis: A Tale of Two Phases

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is used. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, is ideal for the analysis of volatile and thermally stable compounds. The sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas (the mobile phase) transports the vaporized sample through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative (purity) information.

Experimental Workflow: A Visual Guide

The general workflow for the purity analysis of this compound using either HPLC or GC-MS follows a series of systematic steps, from sample preparation to data analysis.

Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing Sample_Weighing Accurate Weighing of Sample Dissolution Dissolution in Suitable Solvent Sample_Weighing->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (if necessary) Dilution->Filtration HPLC_Analysis HPLC Separation Filtration->HPLC_Analysis Inject into HPLC GCMS_Analysis GC-MS Separation & Detection Filtration->GCMS_Analysis Inject into GC-MS Chromatogram_Generation Chromatogram Generation HPLC_Analysis->Chromatogram_Generation GCMS_Analysis->Chromatogram_Generation Peak_Integration Peak Integration Chromatogram_Generation->Peak_Integration Impurity_Identification Impurity Identification (MS) Peak_Integration->Impurity_Identification Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation

A generalized workflow for the purity analysis of this compound.

Model Experimental Protocols

While specific methods must be validated for the target analyte, the following protocols for HPLC and GC-MS provide a solid starting point for method development. These are based on established methods for similar halogenated pyrimidine and pyridine compounds.[1][2][3]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method with UV detection, suitable for quantifying the purity of this compound and detecting non-volatile impurities.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 2.7 µm particle size
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-18.1 min: 80% to 30% B18.1-25 min: 30% B
Flow Rate 0.7 mL/min
Column Temperature 40°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 10 mg of the sample in 10 mL of acetonitrile/water (50:50 v/v) to get a 1 mg/mL solution. Further dilute as necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of volatile impurities and the confirmation of the main component's identity through its mass spectrum.

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 60°C (hold for 2 min)Ramp: 10°C/min to 280°CHold: 5 min at 280°C
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Sample Preparation Dissolve 10 mg of the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical goals, such as the nature of the expected impurities and the desired level of structural information.

Comparison_HPLC_vs_GCMS cluster_hplc HPLC cluster_gcms GC-MS Analyte 5-Chloro-2,4-difluoro- 6-methylpyrimidine Purity Analysis HPLC_Advantages Advantages: - Suitable for non-volatile impurities - No thermal degradation - Wide applicability to polar compounds - Robust and reproducible Analyte->HPLC_Advantages HPLC_Disadvantages Disadvantages: - Lower resolution than capillary GC - Mass spectrometry coupling can be complex - Higher solvent consumption Analyte->HPLC_Disadvantages GCMS_Advantages Advantages: - High resolution for volatile compounds - Provides structural information (MS) - High sensitivity - Excellent for identifying unknown volatile impurities Analyte->GCMS_Advantages GCMS_Disadvantages Disadvantages: - Requires analyte to be volatile and thermally stable - Potential for thermal degradation of labile impurities - Not suitable for non-volatile impurities (e.g., salts, starting materials) Analyte->GCMS_Disadvantages

Comparison of HPLC and GC-MS for the analysis of this compound.
Quantitative Data Comparison (Illustrative)

The following table presents hypothetical data to illustrate the type of results obtained from each technique for a sample of this compound.

Analytical MethodComponentRetention Time (min)Area (%)Identification
HPLC Impurity 14.50.15Unknown (non-volatile)
Main Compound 8.2 99.75 Confirmed by standard
Impurity 210.10.10Starting material analog
GC-MS Impurity 36.30.08Volatile solvent residue
Main Compound 12.5 99.85 Confirmed by mass spectrum
Impurity 414.20.07Dechlorinated by-product

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Discussion and Recommendations

HPLC is generally the preferred method for the routine quality control and purity determination of this compound. Its key advantage is the ability to analyze the compound at ambient temperature, thus avoiding the risk of thermal degradation. Furthermore, HPLC can detect a broader range of potential impurities, including non-volatile starting materials, reagents, and degradation products that would not be amenable to GC analysis. The use of a diode-array detector (DAD) or a mass spectrometer (LC-MS) can provide additional spectral information for peak identification and purity assessment.

GC-MS serves as an excellent complementary technique. Its high resolving power makes it ideal for separating and identifying volatile and semi-volatile impurities that might co-elute in an HPLC separation. The mass spectrometric detection provides invaluable structural information, which is crucial for the definitive identification of unknown impurities. GC-MS is particularly useful for detecting residual solvents and volatile by-products from the synthesis process. However, the requirement for thermal stability is a significant limitation, as halogenated compounds can sometimes be susceptible to degradation at elevated temperatures in the GC inlet.

Conclusion

For a comprehensive purity analysis of this compound, a dual-pronged approach utilizing both HPLC and GC-MS is recommended. HPLC should be employed as the primary method for quantitative purity determination and the analysis of non-volatile impurities. GC-MS should be used as a complementary technique for the identification of volatile impurities and for orthogonal confirmation of the main component's identity. By leveraging the strengths of both techniques, researchers and drug development professionals can ensure a thorough and accurate assessment of the purity profile of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

Comparative study of different catalysts for cross-coupling reactions of 5-Chloro-2,4-difluoro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of fluorinated pyrimidine scaffolds is a critical endeavor in medicinal chemistry, given their prevalence in a wide array of biologically active molecules. The strategic introduction of new functionalities to the 5-position of 5-chloro-2,4-difluoro-6-methylpyrimidine via cross-coupling reactions offers a powerful avenue for the synthesis of novel compounds with potential therapeutic applications. The choice of catalyst is paramount in achieving high efficiency, selectivity, and functional group tolerance in these transformations. This guide provides a comparative analysis of various palladium-based catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound, supported by available experimental data.

General Principles of Catalyst Selection

The reactivity of the C-Cl bond in this compound is influenced by the electron-withdrawing nature of the two fluorine atoms and the pyrimidine ring itself. This electronic environment can make oxidative addition of the palladium catalyst challenging, often necessitating the use of specialized ligands and reaction conditions to achieve high yields. Generally, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are employed to enhance the catalytic activity of the palladium center. The choice of base and solvent also plays a crucial role in the reaction outcome and must be carefully optimized for each specific transformation.

Comparative Performance of Catalysts in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. For the coupling of this compound with various aryl- and heteroarylboronic acids, several palladium-based catalysts have been investigated. Below is a summary of their performance based on available data for structurally similar chloropyrimidines, which can serve as a valuable starting point for optimization.

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of Halogenated Pyrimidines

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[1]
Pd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane1002455[1]
[Pd(IPr)(cinnamyl)Cl]K₂CO₃1,4-Dioxane8012High[1]
Pd(dppf)Cl₂K₂CO₃Toluene/Ethanol/H₂O5512Moderate to High[2]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane70-80-60[2]

Note: Data is for 2,4-dichloropyrimidine and 5-(4-bromophenyl)-4,6-dichloropyrimidine and serves as a representative comparison.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a chloropyrimidine. Optimization of reaction parameters is recommended for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Pyrimidine - Boronic Acid - Catalyst - Base B Add Degassed Solvent A->B Inert Atmosphere C Heat and Stir (Monitor Progress) B->C D Cool and Quench C->D E Extraction D->E F Purification (Chromatography) E->F

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Catalysts in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The coupling of this compound with various primary and secondary amines typically requires robust catalytic systems to overcome the challenge of C-Cl bond activation.

Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of Chloro-heterocycles

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / XantphosCs₂CO₃Toluene100190[3]
Pd₂(dba)₃ / XPhosNaOtBuToluene100-High[4]
PdCl₂(PhCN)₂ / RuPhos----High Conversion[5]
Pd(OAc)₂ / CyPFtBu (JosiPhos)----Effective for heteroaryl chlorides[6]

Note: Data is for related chloro-purine nucleosides and other chloro-heterocycles and serves as a representative comparison.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of a chloropyrimidine. Optimization of reaction parameters is recommended for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)L(X) OxAdd->PdII LigEx Ligand Exchange PdII->LigEx + HNR'₂ AmineComplex R-Pd(II)L(NHR'₂)X LigEx->AmineComplex Deprot Deprotonation AmineComplex->Deprot + Base AmidoComplex R-Pd(II)L(NR'₂) Deprot->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Regeneration Product R-NR'₂ RedElim->Product

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Performance of Catalysts in Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize alkynyl-substituted pyrimidines. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Table 3: Comparison of Catalysts for Sonogashira Coupling of Halogenated Heterocycles

Catalyst / Co-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / CuIEt₃NTHFRoom Temp16High[7]
PdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom Temp385[8]
[DTBNpP]Pd(crotyl)Cl (Copper-free)TMPDMSORoom Temp0.596[9]

Note: Data is for bromo-pyridines and other halo-heterocycles and provides an indication of expected catalyst performance.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of a chloropyrimidine. Optimization of reaction parameters is recommended for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Degassed solvent (e.g., THF or DMF)

Procedure:

  • To a degassed solution of this compound in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Catalyst_Selection_Tree start Desired Bond Formation? cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond suzuki Suzuki-Miyaura (Aryl/Vinyl) cc_bond->suzuki Boronic Acid/ Ester sonogashira Sonogashira (Alkynyl) cc_bond->sonogashira Terminal Alkyne buchwald Buchwald-Hartwig cn_bond->buchwald

Decision tree for selecting a cross-coupling reaction.

Conclusion

The cross-coupling reactions of this compound provide a versatile platform for the synthesis of a diverse range of substituted pyrimidine derivatives. While specific experimental data for this particular substrate remains somewhat limited in publicly accessible literature, the information gathered for structurally similar compounds provides a strong foundation for reaction design and optimization. For Suzuki-Miyaura couplings, palladium catalysts with phosphine or NHC ligands are effective. Buchwald-Hartwig aminations of this chloro-heterocycle likely require robust catalyst systems with bulky, electron-rich ligands. Sonogashira couplings can be achieved under standard palladium/copper catalysis or with modern copper-free systems. Successful implementation of these reactions will depend on careful screening and optimization of catalysts, ligands, bases, and solvents to achieve the desired products in high yields.

References

Biological activity screening of novel compounds derived from 5-Chloro-2,4-difluoro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the biological performance of novel compounds derived from pyrimidine scaffolds, supported by experimental data.

The pyrimidine nucleus is a cornerstone in medicinal chemistry and agrochemical research, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This guide provides an objective comparison of the biological activity of several novel pyrimidine derivatives, presenting key experimental data and detailed protocols to inform future research and development.

Antifungal Activity: A Comparative Overview

A series of novel trifluoromethyl pyrimidine derivatives featuring an amide moiety were synthesized and evaluated for their in vitro antifungal activities against a panel of six phytopathogenic fungi.[1] The performance of these compounds was compared against the commercial fungicide tebuconazole.

Data Summary: In Vitro Antifungal Activity of Novel Pyrimidine Derivatives

CompoundTarget FungiInhibition Rate (%) at 50 µg/ml
5b Botrytis cinerea96.76
5j Botrytis cinerea96.84
5l Botrytis cinerea100
5v Sclerotinia sclerotiorum82.73
Tebuconazole (Control) Botrytis cinerea96.45
Tebuconazole (Control) Sclerotinia sclerotiorum83.34

Data sourced from a study on trifluoromethyl pyrimidine derivatives bearing an amide moiety.[1]

Notably, compounds 5b, 5j, and 5l demonstrated excellent in vitro antifungal activity against Botrytis cinerea, with inhibition rates equal to or exceeding that of tebuconazole.[1] Compound 5l, in particular, achieved 100% inhibition at the tested concentration.[1]

In a separate study, pyrimidine derivatives containing an amide moiety were tested against Phomopsis sp.. Compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) exhibited an EC50 value of 10.5 µg/ml, proving to be more potent than the commercial fungicide Pyrimethanil (EC50 of 32.1 µg/ml).[4]

Anticancer Activity: Screening Against Human Cancer Cell Lines

The anticancer potential of novel thiazolo[4,5-d]pyrimidine derivatives was investigated.[5] Four compounds from this series were selected for the National Cancer Institute's NCI-60 screening program. Among them, 7-chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) emerged as the most active compound.[5]

Data Summary: Growth Inhibition of Selected Cancer Cell Lines by Compound 3b

Cell LineCancer TypeGrowth Percentage (%)
CCRF-CEM Leukemia-51.41
HL-60(TB) Leukemia-41.20
NCI-H522 Non-Small Cell Lung Cancer-67.57
SW620 Colon Cancer-63.05
SK-MEL-28 Melanoma-62.53
OVCAR-3 Ovarian Cancer-41.27
UO-31 Renal Cancer-82.97
T-47D Breast Cancer-35.57

A negative growth percentage indicates cell death. Data sourced from a study on 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.[5]

Compound 3b demonstrated significant growth inhibition across multiple cancer cell lines, with particularly strong activity against renal cancer (UO-31) and non-small cell lung cancer (NCI-H522) cell lines.[5]

Experimental Protocols

In Vitro Antifungal Activity Assay

The antifungal activity of the synthesized compounds was determined using the mycelium growth rate method.[1]

  • Preparation of Media: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and mixed with potato dextrose agar (PDA) to achieve the desired final concentration (e.g., 50 µg/ml).[1]

  • Inoculation: A mycelial disc (typically 4 mm in diameter) of the test fungus, taken from the edge of a fresh culture, was placed at the center of the PDA plate containing the test compound.[6]

  • Incubation: The plates were incubated at a controlled temperature (e.g., 28°C) for a period of 3-4 days.[6]

  • Data Collection: The diameter of the fungal colony was measured, and the inhibition rate was calculated using the following formula: Inhibition Rate (%) = [(Colony Diameter of Control - Colony Diameter of Treatment) / Colony Diameter of Control] x 100.

  • EC50 Determination: To determine the half-maximal effective concentration (EC50), a range of concentrations of the test compounds were used, and the resulting data were analyzed using a suitable statistical method.[4]

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the novel compounds against human cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Visualized Workflows and Pathways

Antifungal_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Novel Pyrimidine Derivative Solvent Dissolve in DMSO Compound->Solvent Media Mix with PDA Medium Solvent->Media Plates Prepare Test Plates (50 µg/ml) Media->Plates Inoculate Inoculate Center of Plate Plates->Inoculate Fungus Obtain Fungal Mycelial Disc Fungus->Inoculate Incubate Incubate at 28°C for 3-4 days Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate Inhibition Rate Measure->Calculate Compare Compare with Control (Tebuconazole) Calculate->Compare Anticancer_MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_data Data Analysis Seed Seed Cancer Cells in 96-well Plate Adhere Incubate Overnight for Adhesion Seed->Adhere Treat Treat with Various Compound Concentrations Adhere->Treat Incubate_Treat Incubate for 48-72 hours Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate for Formazan Crystal Formation Add_MTT->Incubate_MTT Solubilize Add DMSO to Dissolve Crystals Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance with Plate Reader Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

References

Spectroscopic Comparison of 5-Chloro-2,4-difluoro-6-methylpyrimidine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This guide provides a comparative analysis of the spectroscopic properties of 5-Chloro-2,4-difluoro-6-methylpyrimidine and its positional isomer, 4-Chloro-2,6-difluoro-5-methylpyrimidine. The information herein is intended for researchers, scientists, and professionals in the field of drug development and materials science to aid in the differentiation and characterization of these closely related compounds.

Due to the limited availability of public experimental spectra for these specific isomers, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The provided data serves as a reference for researchers to anticipate the spectral characteristics of these molecules.

Comparative Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound and its isomer, 4-Chloro-2,6-difluoro-5-methylpyrimidine. These predictions are derived from known substituent effects on the pyrimidine ring and typical fragmentation patterns of halogenated heterocyclic compounds.

Spectroscopic TechniqueThis compound (Predicted)4-Chloro-2,6-difluoro-5-methylpyrimidine (Predicted)
¹H NMR ~2.5 ppm (s, 3H, -CH₃)~2.4 ppm (s, 3H, -CH₃)
¹³C NMR ~17 ppm (-CH₃), ~110-165 ppm (pyrimidine ring carbons)~15 ppm (-CH₃), ~105-160 ppm (pyrimidine ring carbons)
FT-IR (cm⁻¹) ~2950-3000 (C-H stretch), ~1550-1600 (C=N, C=C stretch), ~1200-1300 (C-F stretch), ~700-800 (C-Cl stretch)~2950-3000 (C-H stretch), ~1550-1600 (C=N, C=C stretch), ~1200-1300 (C-F stretch), ~700-800 (C-Cl stretch)
Mass Spectrometry (EI) Molecular Ion (M⁺) peak at m/z ~164/166 (isotope pattern for Cl). Fragmentation may involve loss of CH₃, F, Cl, and HCN.Molecular Ion (M⁺) peak at m/z ~164/166 (isotope pattern for Cl). Fragmentation patterns are expected to be similar, with potential minor differences in fragment ion intensities.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited in this guide. These protocols are standard procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the pyrimidine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. ¹H NMR Acquisition:

  • The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
  • The spectrometer is locked onto the deuterium signal of the solvent.
  • Shimming is performed to optimize the magnetic field homogeneity.
  • A standard proton pulse sequence is used to acquire the spectrum.
  • Typically, 16-64 scans are accumulated to achieve a good signal-to-noise ratio.
  • The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency domain spectrum.

3. ¹³C NMR Acquisition:

  • The same sample prepared for ¹H NMR can be used.
  • A carbon pulse sequence (e.g., with proton decoupling) is utilized.
  • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
  • The FID is processed similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

2. Data Acquisition:

  • The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
  • A background spectrum of the empty sample compartment is recorded.
  • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Introduction:

  • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

2. Ionization (Electron Ionization - EI):

  • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[1]
  • This causes the molecules to ionize and fragment.[1]

3. Mass Analysis:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

4. Detection:

  • An ion detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments. The fragmentation of pyrimidine derivatives often involves the successive loss of functional groups and decomposition of the pyrimidine ring itself.[2][3]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the two isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Pyrimidine Isomers cluster_isomers Isomer Samples cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis cluster_conclusion Conclusion Isomer1 5-Chloro-2,4-difluoro- 6-methylpyrimidine NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR FT-IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 4-Chloro-2,6-difluoro- 5-methylpyrimidine Isomer2->NMR Isomer2->IR Isomer2->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios & Fragmentation Patterns MS->MS_Data Comparison Side-by-Side Comparison of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Conclusion Structural Elucidation and Isomer Differentiation Comparison->Conclusion

Caption: Logical workflow for the spectroscopic analysis and comparison of pyrimidine isomers.

References

Comparative Guide to Validated Analytical Methods for the Quantification of 5-Chloro-2,4-difluoro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates like 5-Chloro-2,4-difluoro-6-methylpyrimidine is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of suitable analytical methods for the quantification of this compound, supported by experimental data from structurally similar molecules. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for this compound are not extensively documented in publicly available literature, the principles and validation parameters for the analysis of halogenated pyrimidines and other small molecules provide a strong foundation for method development and comparison.[1][2]

Data Presentation: A Comparative Look at Analytical Method Performance

The selection of an analytical method is a critical decision based on factors such as required sensitivity, selectivity, sample matrix complexity, and the specific goals of the analysis. The following tables summarize typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS methods, with data extrapolated from the analysis of analogous halogenated and pyrimidine-based compounds.

Table 1: Comparison of Quantitative Performance for Chromatographic Methods

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on differential partitioning between a stationary and mobile phase, with UV detection.[3]Separation of volatile compounds followed by mass-based detection and quantification.[4]Combines HPLC separation with highly specific and sensitive mass detection.[3]
Primary Use Quantification of known impurities and overall purity assessment.[3]Analysis of volatile impurities and thermally stable compounds.Identification of unknown impurities and trace-level quantification.[3][5]
Linearity Range (Typical) 0.1 - 100 µg/mL1 - 200 µg/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995> 0.999
Limit of Detection (LOD) 10 - 100 ng/mL5 - 50 ng/mL0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 30 - 300 ng/mL15 - 150 ng/mL0.4 - 1.3 ppm[5]
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS tailored for the analysis of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification and purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

  • Gradient Program:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of a standard solution (typically around 254 nm for pyrimidine derivatives).

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 0.1 mg/mL.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography: Similar conditions as the HPLC-UV method, but often with a shorter column and faster gradient for higher throughput.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, with precursor and product ions determined by infusion of a standard solution.

  • Sample Preparation: Similar to the HPLC-UV method, but may require further dilution to fall within the linear range of the instrument. For biological matrices, sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1]

Mandatory Visualization

The following diagrams illustrate the logical workflow for analytical method validation and a signaling pathway for method selection.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation (ICH Q2(R1)) cluster_application Application A Define Analytical Requirements B Select Appropriate Method (HPLC, GC, etc.) A->B C Method Development & Optimization B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Sample Analysis I->J K Method Transfer J->K

Caption: Workflow for Analytical Method Validation.

Method_Selection_Pathway Start Start: Quantify This compound HighConc High Concentration / Purity Assessment? Start->HighConc Volatile Volatile / Thermally Stable? HighConc->Volatile No HPLC HPLC-UV HighConc->HPLC Yes TraceLevel Trace Level / Complex Matrix? Volatile->TraceLevel No GCMS GC-MS Volatile->GCMS Yes LCMSMS LC-MS/MS TraceLevel->LCMSMS Yes

Caption: Decision Pathway for Analytical Method Selection.

References

Benchmarking Synthetic Routes to 5-Chloro-2,4-difluoro-6-methylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Synthetic Methodologies for the Key Intermediate 5-Chloro-2,4-difluoro-6-methylpyrimidine

This guide provides a detailed comparison of two primary synthetic routes for the preparation of this compound, a crucial building block in the synthesis of various pharmaceutical compounds. The analysis focuses on reaction efficiency, reagent accessibility, and overall yield, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

This compound is a key heterocyclic intermediate in the synthesis of numerous active pharmaceutical ingredients. The efficiency and scalability of its synthesis are of paramount importance for the pharmaceutical industry. This guide outlines and compares two distinct synthetic strategies, providing a thorough examination of their respective advantages and disadvantages.

At-a-Glance Comparison of Synthetic Routes

ParameterRoute 1: Halogenation of 6-MethyluracilRoute 2: From a Pre-halogenated Pyrimidine
Starting Material 6-Methyluracil2,4,5-trichloro-6-methylpyrimidine
Key Reactions Chlorination, FluorinationNucleophilic Fluorination
Number of Steps 31
Overall Yield (Estimated) 60-70%~75%
Reagent Hazards Phosphoryl chloride (corrosive), Chlorine gas (toxic), Fluorinating agents (toxic)Fluorinating agents (toxic)
Scalability HighModerate to High

Route 1: Stepwise Halogenation of 6-Methyluracil

This widely-utilized route commences with the readily available starting material, 6-methyluracil. The synthesis proceeds through a three-step sequence involving initial dichlorination, followed by selective 5-chlorination, and concluding with a fluorination step.

Experimental Protocol:

Step 1: Synthesis of 2,4-Dichloro-6-methylpyrimidine

6-methylpyrimidine-2,4-diol (6-methyluracil) is subjected to chlorination using phosphoryl chloride (POCl₃), a common and effective chlorinating agent for such transformations.

  • Procedure: 6-methylpyrimidine-2,4-diol (1.0 kg, 7.9 mol) and POCl₃ (8.0 L) are charged into a 20 L flask under an inert atmosphere. The mixture is heated to 90-100 °C and stirred for approximately 8 hours, during which the reaction mixture becomes a clear solution. The reaction progress is monitored by HPLC until the starting material is consumed. After completion, excess POCl₃ is removed by concentration. The residue is dissolved in dichloromethane (DCM) and slowly added to an aqueous solution of potassium carbonate (25%) to neutralize the mixture. The organic phase is separated, and the aqueous phase is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

  • Yield: Approximately 90%[1].

  • Purity: 99.4% (by HPLC)[1].

Step 2: Synthesis of 2,4,5-trichloro-6-methylpyrimidine

The dichlorinated intermediate undergoes further chlorination at the 5-position. This can be achieved using various chlorinating agents, such as chlorine gas in an appropriate solvent.

  • Procedure: 2,4-dichloro-6-methylpyrimidine is dissolved in a suitable solvent (e.g., acetic acid) and treated with a controlled amount of chlorine gas at a specific temperature until the reaction is complete, as monitored by GC or HPLC. The product is then isolated by crystallization or distillation.

Step 3: Synthesis of this compound

The final step involves the fluorination of the trichlorinated pyrimidine. A common method for this transformation is the use of a spray-dried potassium fluoride (KF) reagent, which offers high reactivity.

  • Procedure: 2,4,5-trichloro-6-methylpyrimidine is reacted with spray-dried potassium fluoride in a high-boiling polar aprotic solvent such as sulfolane. The reaction mixture is heated to facilitate the halogen exchange. The high surface area of the spray-dried KF enhances the reaction rate and yield. Upon completion, the product is isolated by filtration and distillation.

  • Yield: The use of spray-dried KF in similar halogen exchange reactions has been shown to be highly effective, often leading to high yields[2].

Workflow Diagram

Route 1 Workflow Start 6-Methyluracil Intermediate1 2,4-Dichloro-6-methylpyrimidine Start->Intermediate1 POCl₃ Intermediate2 2,4,5-Trichloro-6-methylpyrimidine Intermediate1->Intermediate2 Cl₂ Product This compound Intermediate2->Product Spray-dried KF Route 2 Workflow Start 2,4,5-Trichloro-6-methylpyrimidine Product This compound Start->Product KF / Solvent

References

In-Silico Modeling of 5-Chloro-2,4-difluoro-6-methylpyrimidine Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-silico modeled reactivity of 5-Chloro-2,4-difluoro-6-methylpyrimidine and its alternatives. Due to the limited availability of direct comparative in-silico studies on this compound, this document outlines a comprehensive framework for such an analysis. It includes a selection of relevant alternative compounds, key reactivity descriptors, standardized experimental protocols for validation, and a proposed computational workflow.

Introduction to the Reactivity of Halogenated Pyrimidines

Halogenated pyrimidines are a cornerstone in medicinal chemistry and drug discovery, serving as versatile scaffolds for the synthesis of a wide array of therapeutic agents. The reactivity of these compounds, particularly towards nucleophilic aromatic substitution (SNAr), is of paramount importance in the design of synthetic routes. The regioselectivity and rate of these reactions are dictated by the nature and position of the halogen substituents, as well as the presence of other activating or deactivating groups on the pyrimidine ring.

This compound is a trifunctionalized pyrimidine with distinct electronic properties at each substituted position. The fluorine atoms are expected to be the most labile leaving groups in SNAr reactions due to the high electronegativity of fluorine, which strongly activates the carbon to which it is attached. The chlorine atom, being less electronegating, is generally a poorer leaving group in this context. The methyl group at the 6-position exerts a modest electronic and steric influence on the reactivity of the ring.

This guide will explore the theoretical reactivity of this compound in comparison to a curated set of alternative halogenated pyrimidines. The aim is to provide a predictive framework for their synthetic utility.

Comparison of this compound and Alternatives

For a robust comparative analysis, a selection of alternative compounds with systematic variations in their substitution patterns is essential. The following compounds are proposed for comparison, alongside the target molecule.

Table 1: Physical and Chemical Properties of Selected Halogenated Pyrimidines

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound C₅H₃ClF₂N₂164.54178.9±35.0 (Predicted)33-36
5-Bromo-2,4-difluoro-6-methylpyrimidineC₅H₃BrF₂N₂208.99189.5±35.0 (Predicted)45-48
2,4-Dichloro-5-fluoro-6-methylpyrimidineC₅H₃Cl₂FN₂180.99225.1±35.0 (Predicted)Not Available
2,4-Difluoro-6-methyl-5-nitropyrimidineC₅H₃F₂N₃O₂189.09246.9±40.0 (Predicted)Not Available

In-Silico Reactivity Modeling: A Proposed Workflow

A robust in-silico analysis of the reactivity of these compounds would involve the use of Density Functional Theory (DFT) to calculate various electronic and energetic parameters. The following workflow is proposed:

G cluster_0 Computational Setup cluster_1 Reactivity Descriptor Calculation cluster_2 Transition State Analysis cluster_3 Comparative Analysis mol_geom Molecular Geometry Optimization dft_method DFT Method Selection (e.g., B3LYP/6-311+G(d,p)) mol_geom->dft_method solvent_model Solvent Model (e.g., PCM) dft_method->solvent_model charges Mulliken/NPA Charges solvent_model->charges fukui Fukui Functions (f+, f-, f0) solvent_model->fukui lumo LUMO Energy & Distribution solvent_model->lumo esp Molecular Electrostatic Potential (MEP) solvent_model->esp ts_search Transition State Search (e.g., QST2/QST3) charges->ts_search fukui->ts_search lumo->ts_search esp->ts_search activation_energy Activation Energy (ΔG‡) Calculation ts_search->activation_energy irc Intrinsic Reaction Coordinate (IRC) Analysis activation_energy->irc data_table Tabulation of Reactivity Indices irc->data_table reactivity_prediction Prediction of Regioselectivity & Relative Rates data_table->reactivity_prediction

Proposed workflow for in-silico reactivity modeling.
Predicted Reactivity Based on In-Silico Descriptors

Table 2: Predicted In-Silico Reactivity Descriptors and Their Implications

CompoundPredicted LUMO EnergyPredicted Mulliken Charge at C4Predicted Fukui Function (f+) at C4Predicted Activation Energy (ΔG‡) for SNAr at C4
This compound LowHighly PositiveHighLow
5-Bromo-2,4-difluoro-6-methylpyrimidineLowHighly PositiveHighLow
2,4-Dichloro-5-fluoro-6-methylpyrimidineModerately LowPositiveModerateModerate
2,4-Difluoro-6-methyl-5-nitropyrimidineVery LowVery Highly PositiveVery HighVery Low

Note: These are qualitative predictions. Actual values would need to be calculated using DFT.

Experimental Protocols for Reactivity Validation

To validate the in-silico predictions, a standardized set of experimental protocols is necessary. The following outlines a general procedure for a comparative study of the reactivity of the selected pyrimidines with a model nucleophile, such as morpholine.

General Protocol for Nucleophilic Aromatic Substitution with Morpholine
  • Reaction Setup: To a solution of the halogenated pyrimidine (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) is added morpholine (1.1 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 mmol).

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 25 °C).

  • Monitoring: The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), at regular time intervals.

  • Kinetics: The rate of disappearance of the starting material and the appearance of the product(s) are used to determine the reaction kinetics.

  • Product Identification: The major and minor products are isolated and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) to determine the regioselectivity of the reaction.

Comparative Reactivity Analysis and Discussion

The reactivity of halogenated pyrimidines in SNAr reactions is primarily governed by the ability of the leaving group to depart and the electrophilicity of the carbon atom it is attached to.

G cluster_0 General Reactivity of Dihalopyrimidines pyrimidine 2,4-Dihalopyrimidine c4_attack Nucleophilic Attack at C4 (More Favorable) pyrimidine->c4_attack Lower Activation Energy c2_attack Nucleophilic Attack at C2 (Less Favorable) pyrimidine->c2_attack Higher Activation Energy product_c4 4-Substituted Product c4_attack->product_c4 product_c2 2-Substituted Product c2_attack->product_c2

Comparative efficacy of kinase inhibitors synthesized from 5-Chloro-2,4-difluoro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, owing to its structural similarity to the purine core of ATP, enabling competitive binding to the ATP-binding site of kinases. While a direct lineage of a commercially available kinase inhibitor from the specific starting material 5-Chloro-2,4-difluoro-6-methylpyrimidine is not readily found in publicly available literature, a closely related and extensively studied class of pyrimidine-based inhibitors are the 2,4-diaminopyrimidines. This guide provides a comparative efficacy analysis of a prominent member of this class, R547 , a potent and selective cyclin-dependent kinase (CDK) inhibitor.

R547: A Potent Inhibitor of Cell Cycle Progression

R547 is a diaminopyrimidine compound that acts as an ATP-competitive inhibitor of several cyclin-dependent kinases, which are key regulators of the cell cycle.[1][2] Dysregulation of CDK activity is a frequent event in many human cancers, making them a prime target for therapeutic intervention.[2] R547 has demonstrated potent inhibitory activity against CDK1, CDK2, and CDK4, with preclinical evidence of broad antitumor activity.[2][3]

Data Presentation: In Vitro and In Vivo Efficacy of R547

The following tables summarize the inhibitory activity of R547 against various CDKs and its anti-proliferative effects on cancer cell lines.

Table 1: Biochemical Inhibitory Activity of R547 against Cyclin-Dependent Kinases

Target KinaseInhibition Constant (K_i_) (nM)
CDK1/cyclin B2
CDK2/cyclin E3
CDK4/cyclin D11
GSK3α46
CDK7/cyclin H171
GSK3β260

Data sourced from multiple studies.[4][5] R547 shows high potency for CDK1, CDK2, and CDK4, and is significantly less active against a broad panel of over 120 other kinases, indicating its selectivity.[2][4]

Table 2: Anti-proliferative Activity of R547 in Human Cancer Cell Lines

Cell LineCancer TypeIC_50_ (µM)
HCT116Colorectal Carcinoma0.08
VariousMultiple< 0.60

Data compiled from various in vitro studies.[4][6] R547 effectively inhibits the proliferation of a wide range of tumor cell lines, irrespective of their p53 or multidrug resistance status.[2][4]

Table 3: In Vivo Antitumor Efficacy of R547 in Xenograft Models

Xenograft ModelTreatment and DosageTumor Growth Inhibition
HCT11640 mg/kg, oral, dailyUp to 95%
Various40 mg/kg, oral, daily or 40 mg/kg, i.v., once weeklySignificant (P < 0.01)
ngcontent-ng-c1205671314="" class="ng-star-inserted">

Results from preclinical animal studies. R547 has demonstrated significant tumor growth inhibition in various human tumor xenograft models in nude mice.[2][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of kinase inhibitor efficacy. Below are representative protocols for key assays.

Biochemical Kinase Inhibition Assay (CDK2)

This protocol outlines a method to determine the in vitro potency of an inhibitor against a specific kinase.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • ATP

  • Peptide substrate (e.g., a biotinylated peptide derived from Histone H1)

  • Test inhibitor (e.g., R547) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a multi-well plate, add the test inhibitor, recombinant CDK2/Cyclin A2 enzyme, and the peptide substrate.

  • Initiation of Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be close to its K_m_ value for the kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_50_ value.[8][9]

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor (e.g., R547)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC_50_ value by plotting viability against inhibitor concentration.

Mandatory Visualizations

CDK Signaling Pathway and R547 Inhibition

The diagram below illustrates the central role of Cyclin-Dependent Kinases (CDKs) in regulating the cell cycle and the point of inhibition by R547.

CDK_Pathway cluster_Rb Rb-E2F Pathway G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK4_CyclinD CDK4/6 Cyclin D Rb Rb CDK4_CyclinD->Rb CDK2_CyclinE CDK2 Cyclin E CDK2_CyclinE->Rb CDK2_CyclinA CDK2 Cyclin A CDK1_CyclinB CDK1 Cyclin B pRb p-Rb Rb->pRb Phosphorylation E2F E2F pRb->E2F Releases E2F->S S-phase gene transcription R547 R547 R547->CDK4_CyclinD R547->CDK2_CyclinE R547->CDK1_CyclinB

Caption: Simplified diagram of the cell cycle regulation by CDKs and the inhibitory action of R547.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor.

Experimental_Workflow Start Compound Synthesis (e.g., from a pyrimidine precursor) Biochem_Assay Biochemical Kinase Assay (Determine IC50/Ki) Start->Biochem_Assay Cell_Prolif Cell-Based Proliferation Assay (Determine IC50) Biochem_Assay->Cell_Prolif Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Rb) Cell_Prolif->Target_Engagement In_Vivo In Vivo Efficacy Studies (Xenograft Models) Target_Engagement->In_Vivo Tox Toxicology Studies In_Vivo->Tox Clinical_Trials Clinical Trials Tox->Clinical_Trials

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Chloro-2,4-difluoro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety information and a step-by-step operational plan for the disposal of 5-Chloro-2,4-difluoro-6-methylpyrimidine, a halogenated pyrimidine derivative.

Immediate Safety and Hazard Mitigation

Before handling this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in use. Based on the hazard profiles of similar compounds, this substance is likely to be an irritant to the skin, eyes, and respiratory tract.[1][2]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] If dust or aerosols can be generated, a NIOSH-approved respirator is recommended.[2][3]

In the event of a spill, immediately evacuate the area and remove all sources of ignition. For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated, sealed container for disposal.[2] Do not allow the chemical to enter drains or waterways.[2]

Quantitative Hazard Data for Structurally Similar Compounds

The following table summarizes the GHS hazard statements for compounds structurally related to this compound. This information provides a baseline for understanding the potential hazards.

Compound NameGHS Hazard Statements
5-chloro-2,4,6-trifluoropyrimidineH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
5-Amino-4,6-dichloro-2-methylpyrimidineH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
2,4-Dichloro-5-fluoropyrimidineH302: Harmful if swallowedH314: Causes severe skin burns and eye damageH317: May cause an allergic skin reaction

Step-by-Step Disposal Protocol

The recommended method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste facility. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.

    • Solid waste, including contaminated gloves, weighing papers, and pipette tips, should be placed in a sealed bag within the hazardous waste container.

    • Liquid waste, if the compound is dissolved in a solvent, should be collected in a container designated for halogenated organic solvents. Do not mix with non-halogenated waste.

  • Container Labeling:

    • The waste container must be labeled with the full chemical name: "this compound."

    • Include the appropriate hazard pictograms (e.g., irritant, corrosive, as determined by the specific SDS).

    • Indicate the approximate quantity of the waste.

    • Include the name and contact information of the principal investigator or responsible party.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3][4]

    • Utilize secondary containment to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste stream.

    • The EHS department will ensure the waste is transported to and processed at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste Waste Generation & Collection cluster_disposal Disposal & Final Steps start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (e.g., unused reagent, contaminated materials) fume_hood->waste_gen waste_container Select Designated Halogenated Waste Container waste_gen->waste_container label_container Label Container with Chemical Name, Hazards, and PI Information waste_container->label_container store_waste Store Sealed Container in Designated Secure Area label_container->store_waste contact_ehs Contact EHS for Hazardous Waste Pickup store_waste->contact_ehs end End: Waste Transferred to Licensed Disposal Facility contact_ehs->end

Caption: A flowchart outlining the proper disposal procedure for this compound.

References

Safeguarding Your Research: A Guide to Handling 5-Chloro-2,4-difluoro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Chloro-2,4-difluoro-6-methylpyrimidine, a halogenated pyrimidine. Adherence to these protocols is critical for minimizing risk and ensuring a safe research environment.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). Engineering controls, such as a certified chemical fume hood, should always be the first line of defense to control airborne contaminants.[3]

Protection TypeSpecific EquipmentStandard/Notes
Eye/Face Protection Chemical splash goggles or safety glasses. A face shield is recommended if there is a splash hazard.[3][4]Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or other protective clothing to prevent skin exposure.[3][5]Gloves should be inspected before use and removed carefully to avoid skin contamination.[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[3]Required if ventilation is inadequate, dust is generated, or irritation symptoms are experienced.[3]

Operational Plan: Step-by-Step Handling Guidance

A systematic approach to handling this compound is crucial for safety.

1. Preparation and Handling:

  • Ventilation: Always handle the compound and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood to control airborne levels.[3]

  • Donning PPE: Before handling, ensure all required PPE as specified in the table above is correctly worn.[3]

  • Handling: Avoid direct contact with skin and eyes.[1] Prevent the formation of dust if handling a solid form. Do not eat, drink, or smoke in the handling area.[1][3]

2. Storage:

  • Store in a tightly closed, properly labeled container.[3]

  • Keep the container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[3][6]

3. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the laboratory.[3][6]

  • Launder contaminated clothing separately before reuse.[1]

Disposal Plan: Managing Hazardous Waste

As a halogenated organic compound, this compound waste must be managed as hazardous chemical waste and segregated properly.[5][7]

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, compatible, and properly sealed hazardous waste container labeled as "Halogenated Organic Waste".[5]
Liquid Waste (Solutions) Collect in a designated, compatible, and sealed hazardous waste container labeled as "Halogenated Organic Waste". Do not dispose of down the drain.[7]
Contaminated Materials (e.g., gloves, wipes) Dispose of in designated hazardous waste containers.[5]
Empty Containers Must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and air-drying, and with all labels defaced, the container may be disposed of as regular trash, though institutional policies may vary.[5]

Waste Segregation and Labeling:

  • It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal.[5]

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name.[5]

Experimental Workflow: Handling and Disposal

cluster_handling Handling Protocol cluster_disposal Disposal Protocol A Don PPE B Handle in Fume Hood A->B C Store Properly B->C E Segregate Halogenated Waste B->E Generate Waste D Wash Hands C->D I Triple-Rinse Empty Containers C->I Empty Container F Label Waste Container E->F G Dispose of Solid Waste F->G H Dispose of Liquid Waste F->H J Dispose of Rinsate as Hazardous I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2,4-difluoro-6-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2,4-difluoro-6-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.